STING agonist-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-3-oxo-1,4-benzothiazine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O3S/c22-16-4-1-5-17(23)15(16)11-25-18-9-13(6-7-19(18)29-12-20(25)26)21(27)24-10-14-3-2-8-28-14/h1-9H,10-12H2,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGKYJATVFXZKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(S1)C=CC(=C2)C(=O)NCC3=CC=CO3)CC4=C(C=CC=C4Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of STING Agonist-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral infections and cellular damage. Activation of the STING pathway triggers a potent anti-tumor and anti-viral immune response, making STING agonists a promising class of therapeutics in oncology and infectious diseases. This technical guide provides an in-depth overview of the mechanism of action of a representative non-cyclic dinucleotide small molecule STING agonist, designated here as STING Agonist-1, with a focus on its molecular interactions, cellular signaling cascade, and the resulting immunological outcomes. For the purpose of this guide, quantitative data and experimental context are drawn from studies on the well-characterized STING agonist, diABZI-4.
Core Mechanism of Action
This compound is a potent, systemically active, non-cyclic dinucleotide (non-CDN) small molecule that directly binds to and activates the STING protein. Unlike natural CDN ligands which induce a "closed" conformation of the STING dimer, some non-CDN agonists like diABZI can activate STING while maintaining an "open" conformation[1]. This activation initiates a downstream signaling cascade that culminates in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, leading to the activation of a robust anti-tumor and anti-viral immune response[1].
Signaling Pathway
The activation of the STING signaling pathway by this compound can be summarized in the following steps:
-
Binding and Activation: this compound binds directly to the STING protein, which is primarily located on the endoplasmic reticulum (ER) membrane. This binding event induces a conformational change in STING, leading to its oligomerization[2].
-
Translocation: Activated STING oligomers translocate from the ER to the Golgi apparatus[3].
-
TBK1 Recruitment and Phosphorylation: In the Golgi, the STING oligomer serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).
-
IRF3 Phosphorylation and Nuclear Translocation: Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus.
-
Type I Interferon Production: In the nucleus, IRF3 dimers bind to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of genes encoding for type I interferons (IFN-α and IFN-β), leading to their transcription and subsequent secretion.
-
NF-κB Activation: In addition to the IRF3 axis, STING activation also leads to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines such as TNF-α and IL-6[2].
-
Autocrine and Paracrine Signaling: Secreted type I interferons can then act in an autocrine or paracrine manner, binding to the IFN-α/β receptor (IFNAR) on various immune cells. This signaling cascade further amplifies the immune response by inducing the expression of hundreds of interferon-stimulated genes (ISGs) that have anti-viral, anti-proliferative, and immunomodulatory functions.
Caption: this compound Signaling Pathway.
Data Presentation
The following tables summarize the quantitative data for the representative STING agonist, diABZI-4.
Table 1: In Vitro Activity of diABZI-4
| Cell Line | Assay Type | Parameter | Value | Reference |
| THP-1 (Human monocytic) | IRF Reporter Assay | EC50 | 13 nM | [4] |
| MRC-5 (Human lung fibroblast) | Antiviral (IAV) | EC50 | 11.8 - 199 nM | [5][6] |
| MRC-5 (Human lung fibroblast) | Antiviral (HRV) | EC50 | 11.8 - 199 nM | [5][6] |
| Calu-3 (Human lung epithelial) | Antiviral (SARS-CoV-2) | EC50 | ~10-fold higher than MRC-5 | [6] |
| THP1-Dual™ Cells | IRF-inducible luciferase | EC50 | 0.144 nM (diABZI-amine) | [7] |
| Primary Murine Splenocytes | IFN-β ELISA | EC50 | 0.17 µM (diABZI-amine) | [7] |
Table 2: Cytokine Induction by diABZI-4 in Human and Murine Cells
| Cell Type | Treatment | Cytokine | Fold Induction / Concentration | Time Point | Reference |
| Human CD14+ Monocytes | 0.1 µM diABZI-4 | IFN-β mRNA | Significant increase | 1.5 - 6 hours | [2] |
| Human CD14+ Monocytes | 0.1 µM diABZI-4 | TNF-α mRNA | Significant increase | 1.5 - 6 hours | [2] |
| Human CD14+ Monocytes | 0.1 µM diABZI-4 | CXCL10 mRNA | Significant increase | 1.5 - 6 hours | [2] |
| Human CD14+ Monocytes | 0.1 µM diABZI-4 | IL-6 mRNA | Significant increase | 1.5 - 6 hours | [2] |
| Murine BMDMs | diABZI-4 | IFN-β | Dose-dependent increase | 24 hours | [2] |
| Murine BMDMs | diABZI-4 | TNF-α | Dose-dependent increase | 24 hours | [2] |
| Murine BMDMs | diABZI-4 | IL-6 | Dose-dependent increase | 24 hours | [2] |
| Human iMacs | 50 nM diABZI-4 | IL-6, TNF-α, IFN-α, IFN-β, IP-10 | Elevated levels | 24 hours | [8] |
Table 3: In Vivo Anti-Tumor Efficacy of STING Agonists
| Tumor Model | STING Agonist | Dosing Regimen | Outcome | Reference |
| CT26 (Colon Carcinoma) | diABZI | Intratumoral | Significant tumor growth inhibition | [1] |
| B16F10 (Melanoma) | STING ADC (IMSA172) | 200 µg, i.p., 3 times | 60% complete tumor remission | [9] |
| CT26 (Colon Carcinoma) | ALG-031048 | 25 or 100 µg, i.t., 3 times | Potent tumor reduction | [10] |
| KPC (Pancreatic) | BMS-986301 + α-PD-1 + α-CTLA-4 | Systemic | Antitumor efficacy | [11] |
Experimental Protocols
Protocol 1: In Vitro STING Activation Assay in THP-1 Reporter Cells
This protocol describes a method to quantify the activation of the STING pathway in vitro using a THP-1 cell line engineered with an interferon-stimulated response element (ISRE)-driven luciferase reporter.
Materials:
-
IRF Reporter (Luc) – THP-1 Cell Line
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, L-glutamine, and 2-mercaptoethanol
-
This compound (e.g., diABZI-4)
-
White, clear-bottom 96-well microplates
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP-1 reporter cells at a density of approximately 40,000 cells per well in 75 µL of assay medium into a 96-well plate[12].
-
Agonist Preparation: Prepare a 4-fold concentrated serial dilution of this compound in assay medium.
-
Cell Treatment: Add 25 µL of the diluted agonist to the respective wells[12]. Include wells with vehicle control (e.g., DMSO) and unstimulated controls.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours[12].
-
Luciferase Assay: After incubation, add 100 µL of luciferase assay reagent to each well.
-
Signal Detection: Incubate the plate at room temperature for 15-30 minutes with gentle rocking, then measure luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence from cell-free control wells. Plot the luminescence signal against the agonist concentration and determine the EC50 value using a non-linear regression analysis.
Caption: In Vitro STING Activation Assay Workflow.
Protocol 2: In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model, such as CT26 colon carcinoma in BALB/c mice.
Materials:
-
6-8 week old female BALB/c mice
-
CT26 murine colon carcinoma cells
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers
-
Syringes and needles for tumor inoculation and treatment administration
Procedure:
-
Tumor Inoculation: Subcutaneously inoculate mice on the flank with an appropriate number of CT26 cells (e.g., 5 x 10^5 cells in 100 µL of PBS).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound via the desired route (e.g., intratumoral, intravenous, or intraperitoneal injection) at a specified dose and schedule (e.g., 25 µg intratumorally every 3 days for 3 doses)[10]. The control group receives the vehicle.
-
Continued Monitoring: Continue to monitor tumor growth and the general health of the mice throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or at a specified time point.
-
Data Analysis: Compare the tumor growth curves between the treatment and control groups. Analyze for statistically significant differences in tumor volume and survival.
-
Optional Pharmacodynamic Analysis: At the end of the study, tumors and spleens can be harvested for analysis of immune cell infiltration (e.g., by flow cytometry or immunohistochemistry) and cytokine levels (e.g., by ELISA or multiplex assay).
Logical Relationships in the Mechanism of Action
The mechanism of action of this compound involves a series of cause-and-effect relationships that link the initial molecular interaction to the ultimate therapeutic outcome.
Caption: Logical Flow of this compound's Action.
Conclusion
This compound represents a powerful therapeutic modality that leverages the body's innate immune system to combat cancer and infectious diseases. Its mechanism of action, centered on the direct activation of the STING protein, triggers a well-defined signaling cascade that results in a robust and multifaceted immune response. The quantitative data from in vitro and in vivo studies underscore the potency of this class of molecules. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of novel STING agonists. A thorough understanding of this mechanism is paramount for optimizing therapeutic strategies, including combination therapies with immune checkpoint inhibitors, and for advancing the clinical translation of these promising agents.
References
- 1. invivogen.com [invivogen.com]
- 2. A diamidobenzimidazole STING agonist protects against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. A synthetic STING agonist inhibits the replication of human parainfluenza virus 3 and rhinovirus 16 through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STING Agonist Induced Innate Immune Responses Drive Anti-Respiratory Virus Activity In Vitro with Limited Antiviral Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Tumor Regression upon Intratumoral and Subcutaneous Dosing of the STING Agonist ALG-031048 in Mouse Efficacy Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. bpsbioscience.com [bpsbioscience.com]
The Discovery and Development of STING Agonist-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This response is pivotal in initiating anti-tumor immunity, making STING an attractive target for cancer immunotherapy. This technical guide details the discovery, mechanism of action, and preclinical development of a representative STING agonist, herein referred to as STING Agonist-1 (SA-1). We provide an overview of the screening and optimization process, in-depth experimental protocols for key biological assays, and a summary of the preclinical data supporting its development.
Introduction: The STING Pathway in Cancer Immunotherapy
The cyclic GMP-AMP Synthase (cGAS)-STING pathway is an innate immune sensing mechanism that responds to the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage.[1] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP).[1][2] cGAMP then binds to STING, a transmembrane protein located in the endoplasmic reticulum (ER).[2][3] This binding event triggers a significant conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[4][5]
In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[4][6] TBK1 subsequently phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[4][7] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I IFNs (e.g., IFN-β).[4][8] Concurrently, the STING pathway can also activate the NF-κB signaling pathway, resulting in the production of various pro-inflammatory cytokines.[5][8]
The activation of this pathway bridges innate and adaptive immunity. The secreted type I IFNs promote the maturation and activation of dendritic cells (DCs), enhance antigen presentation to T cells, and ultimately lead to the priming and recruitment of cytotoxic CD8+ T lymphocytes into the tumor microenvironment.[9] This ability to transform an immunologically "cold" tumor into a "hot" one has spurred the development of STING agonists as a promising cancer immunotherapy strategy.[4][10]
Discovery and Optimization of this compound (SA-1)
The development of STING agonists has evolved from natural cyclic dinucleotides (CDNs) to synthetic CDNs and non-CDN small molecules with improved stability, potency, and pharmacokinetic properties.[4][11] The discovery of a novel agonist like SA-1 typically follows a structured drug discovery cascade.
High-Throughput Screening (HTS) and Hit Identification
The initial phase involves screening a large compound library to identify "hits" that activate the STING pathway. A common HTS method utilizes a reporter cell line, such as THP-1 monocytes, engineered to express a reporter gene (e.g., luciferase) under the control of an IFN-stimulated response element (ISRE).[10][12] Compounds that induce a luminescent signal are selected for further validation.
Hit-to-Lead Optimization
Initial hits are often optimized through medicinal chemistry to improve key characteristics:
-
Potency: Enhancing the binding affinity and activation of STING across different human STING variants.[5]
-
Stability: Modifying the structure to increase resistance to enzymatic degradation by phosphodiesterases like ENPP1.[6]
-
Cell Permeability: Improving the ability of the molecule to cross the cell membrane to reach the cytosolic STING protein.[13]
-
Selectivity: Ensuring the compound specifically targets STING without significant off-target effects.
This process involves iterative cycles of chemical synthesis and biological testing. For example, novel cyclic dinucleotides with modified ribose substitutions, internucleotide linkages, or phosphate (B84403) groups have been synthesized and evaluated for enhanced activity.[14] Similarly, non-CDN agonists have been developed through structure-based design and optimization.[4][15]
Preclinical Candidate Selection
The lead candidate, SA-1, is selected based on a comprehensive assessment of its in vitro and in vivo properties, including potency, selectivity, stability, and initial safety profile.
Preclinical Data for STING Agonists
The following tables summarize representative quantitative data for various STING agonists from preclinical studies, illustrating the typical performance metrics for a developmental candidate like SA-1.
Table 1: In Vitro Activity of STING Agonists
| Compound | Cell Line | Assay Type | EC50 | Cytokine Induced | Reference |
| 2',3'-cGAMP | THP-1 | IFN-β Reporter | ~5-20 µM | IFN-β | [14] |
| ADU-S100 | THP-1 | IFN-β Production | ~1 µM | IFN-β, CXCL10 | [3] |
| M-22-1 | THP-1 | IFN-β Reporter | 0.66 µM | IFN-β | [16] |
| ZSA-51 | THP-1 | STING Activation | 100 nM | Not Specified | |
| 3',3'-cAIMP (Analog) | Human Blood | IFN Production | 0.4-4.7 µM | Type I IFNs | [14] |
| DW18343 | THP-1 | STING Activation | Not Specified | Multiple Cytokines | [15] |
Table 2: In Vivo Antitumor Efficacy of STING Agonists
| Compound | Tumor Model | Administration | Monotherapy Effect | Combination Effect (with anti-PD-1) | Reference |
| ADU-S100 | B16 Melanoma | Intratumoral | Tumor growth delay | Enhanced tumor regression | [15] |
| BMS-986301 | CT26 Colon | Intratumoral | >90% regression | 80% complete regression | [11] |
| SNX281 | CT26 Colon | Intraperitoneal | 66% Tumor Growth Inhibition (TGI) | 88% TGI | [2] |
| BI-STING | Various | Intratumoral | Dose-dependent tumor control | Enhanced abscopal tumor control | |
| STING Agonist | 4T1 Breast Cancer | Intratumoral | Inhibited tumor growth | Synergistic inhibition of tumor growth | [7] |
Key Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of STING agonists. The following are protocols for key experiments.
STING Activation Assay in THP-1 Reporter Cells
This assay measures the ability of a compound to activate the STING pathway, leading to the production of a reporter protein.
Materials:
-
THP-1 Dual™ Reporter Cells (InvivoGen) or IRF Reporter (Luc) - THP-1 Cell Line (BPS Bioscience).[10][16]
-
Culture Medium: RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 IU/ml penicillin, 100 µg/ml streptomycin.[9]
-
This compound (SA-1) and reference agonists (e.g., 2'3'-cGAMP).
-
96-well white, clear-bottom microplates.
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).[10]
-
Luminometer.
Procedure:
-
Cell Seeding: Seed THP-1 reporter cells at a density of ~40,000-50,000 cells/well in 75 µL of assay medium into a 96-well plate.[8][10]
-
Compound Preparation: Prepare serial dilutions of SA-1 and reference agonists at 4-fold the final desired concentration in assay medium. A typical starting range is from 0.1 µM to 50 µM.[12]
-
Cell Treatment: Add 25 µL of the diluted compound to the appropriate wells. Add 25 µL of assay medium to unstimulated control wells.
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 24 hours.[8][10]
-
Luminescence Measurement: Add 100 µL of luciferase assay reagent to each well. Incubate at room temperature for 15-30 minutes, rocking gently.[10]
-
Data Acquisition: Measure luminescence using a luminometer.
-
Data Analysis: Subtract the average background luminescence (from cell-free wells) from all readings. Plot the luminescence signal against the compound concentration and use a four-parameter logistic (4-PL) curve fit to determine the EC50 value.[8]
Cytokine Release Assay
This protocol quantifies the secretion of key cytokines (e.g., IFN-β, CXCL10) from immune cells following STING agonist treatment.
Materials:
-
Target cells (e.g., THP-1 monocytes, human peripheral blood mononuclear cells (PBMCs)).
-
Culture medium and 96-well plates.
-
This compound (SA-1).
-
ELISA kits for human IFN-β and CXCL10.[3]
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 96-well plate.[8]
-
Cell Treatment: Treat cells with various concentrations of SA-1. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.[8]
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet.[8]
-
ELISA: Perform the ELISA according to the manufacturer's protocol.[3] Briefly:
-
Add 100 µL of standards, controls, and collected supernatants to the appropriate wells of the pre-coated ELISA plate.
-
Incubate as specified (typically 1-2 hours at room temperature).
-
Wash the plate 3-4 times.
-
Add 100 µL of the diluted detection antibody to each well and incubate.
-
Wash the plate, add the substrate solution, and incubate until color develops.
-
Add the stop solution and read the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve using the standards. Calculate the concentration of the cytokine in each sample by interpolating the absorbance values from the standard curve.[8]
In Vivo Antitumor Efficacy Study
This protocol assesses the therapeutic efficacy of SA-1 in a syngeneic mouse tumor model.
Materials:
-
6-8 week old female BALB/c mice.
-
CT26 colon carcinoma cells.
-
PBS and cell culture medium.
-
This compound (SA-1) formulated for intratumoral (i.t.) injection.
-
Anti-mouse PD-1 antibody and isotype control.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 10^5 CT26 cells into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average size of ~100 mm³, randomize mice into treatment groups (e.g., Vehicle, SA-1, anti-PD-1, SA-1 + anti-PD-1).
-
Dosing:
-
Administer SA-1 (e.g., 50 µg) via intratumoral injection twice a week for 2 weeks.[7]
-
Administer anti-PD-1 antibody (e.g., 100 µg) via intraperitoneal (i.p.) injection twice a week.
-
-
Efficacy Readouts:
-
Continue to measure tumor volumes until tumors reach a predetermined endpoint.
-
Monitor animal survival.
-
-
Immunophenotyping (Optional): At selected time points, tumors and spleens can be harvested, processed into single-cell suspensions, and analyzed by flow cytometry to assess the infiltration and activation status of immune cells (e.g., CD8+ T cells, NK cells, DCs).[3][6]
Visualizations: Pathways and Workflows
The STING Signaling Pathway
Caption: The cGAS-STING signaling pathway, from cytosolic DNA sensing to cytokine production.
Experimental Workflow for STING Agonist Evaluation
References
- 1. HIV-1 and Its Strategy for Hiding Viral cDNA from STING-Mediated Innate Immunity [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. STING activation promotes robust immune response and NK cell–mediated tumor regression in glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving STING Agonist Delivery for Cancer Immunotherapy Using Biodegradable Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | The Modified THP-1 Activation Assay for the In Vitro Identification of Drug-Inducing Systemic Hypersensitivity [frontiersin.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Protocol to induce and assess cGAS-STING pathway activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The activation of the adaptor protein STING depends on its interactions with the phospholipid PI4P - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. invivogen.com [invivogen.com]
- 16. Unleashing the Power of STING Agonists: Driving Tumor-Specific Immune Responses [synapse.patsnap.com]
An In-depth Technical Guide to STING Agonist-1 (diABZI)
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the synthetic STING agonist, diABZI. The information is intended for researchers, scientists, and drug development professionals working in the fields of immunology, oncology, and infectious diseases.
Chemical Structure and Properties
STING agonist-1, commonly known as diABZI (dimeric amidobenzimidazole), is a potent non-nucleotide small molecule activator of the Stimulator of Interferon Genes (STING) pathway.[1] It was developed as a systemically active agent with improved pharmacological properties compared to first-generation cyclic dinucleotide (CDN) STING agonists.[2]
Chemical Name: 1-[(2E)-4-[5-(aminocarbonyl)-2-[[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]amino]-7-methoxy-1H-benzimidazol-1-yl]-2-buten-1-yl]-2-[[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]amino]-7-[3-(4-morpholinyl)propoxy]-1H-benzimidazole-5-carboxamide[3] Synonyms: diABZI, Compound 3, Diamidobenzimidazole STING Agonist 1[3]
Below is a summary of the key chemical and physical properties of diABZI, presented in both its free base and trihydrochloride salt forms.
| Property | Value (Free Base) | Value (Trihydrochloride Salt) | Reference(s) |
| CAS Number | 2138498-18-5 | 2138299-34-8 | [3][4] |
| Molecular Formula | C₄₂H₅₁N₁₃O₇ | C₄₂H₅₁N₁₃O₇ • 3HCl | [3][4] |
| Molecular Weight | 849.9 g/mol | 959.3 g/mol | [3][4] |
| Appearance | Solid | Crystalline solid | [3][5] |
| Solubility | DMSO: Sparingly soluble (1-10 mg/ml), Water: Slightly soluble (0.1-1 mg/ml), Acetonitrile: Slightly soluble (0.1-1 mg/ml) | DMSO: 50 mg/ml, Water: 2 mg/ml | [3][6][7] |
| Storage | Store at -20°C | Store at -20°C | [3] |
Pharmacological Properties
diABZI is a selective agonist of the STING receptor, demonstrating potent activation in both human and murine cells.[8] Its unique dimeric structure allows for high-affinity binding to the STING protein.[1]
| Parameter | Species | Value | Cell Type/Assay Condition | Reference(s) |
| EC₅₀ (IFN-β secretion) | Human | 130 nM | Peripheral Blood Mononuclear Cells (PBMCs) | [3][9] |
| EC₅₀ | Mouse | 186 nM | [8] | |
| EC₅₀ (Antiviral activity) | Human | 3 nM | MRC-5 cells (inhibition of HCoV-229E cytopathic effect) | [3] |
| Binding Affinity (K D) | Human | ~70 nM | Isothermal Titration Calorimetry (ITC) | [10] |
| In vivo Half-life | Mouse | 1.4 hours | 3 mg/kg intravenous injection | [8] |
Mechanism of Action and Signaling Pathway
diABZI functions as a direct agonist of the STING protein, which is a central component of the innate immune system responsible for detecting cytosolic DNA.[1] Unlike the endogenous ligands, cyclic dinucleotides (CDNs), which require a "closed" conformation of the STING dimer for activation, diABZI has been shown to activate STING while it maintains an "open" conformation.[7]
Upon binding to the cGAMP binding pocket of the STING dimer located in the endoplasmic reticulum (ER), diABZI induces a conformational change in STING.[1] This leads to the downstream activation of TANK-binding kinase 1 (TBK1) and the transcription factor interferon regulatory factor 3 (IRF3).[11] Phosphorylated IRF3 then translocates to the nucleus, driving the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6.[9][11] This cascade initiates a potent anti-tumor and anti-viral immune response.[10][12]
Experimental Protocols
This section provides an overview of common experimental methodologies used to characterize the activity of diABZI.
Cell Viability Assay
This protocol is used to determine the cytotoxic effects of diABZI on cancer cell lines.
Materials:
-
diABZI STING agonist
-
PEL (Primary Effusion Lymphoma) cell lines (e.g., BC1, BC2, BCBL1, BCP1)[13]
-
Cell culture medium (e.g., RPMI-1640) with supplements
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well plates
Procedure:
-
Seed PEL cells in a 96-well plate at a desired density.
-
Treat the cells with increasing concentrations of diABZI (e.g., 0.1, 1, and 10 µM) or a vehicle control (e.g., DMSO).[13]
-
Incubate the cells for 72 hours.[13]
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions, which quantifies ATP levels as an indicator of metabolically active cells.[13]
-
Record luminescence using a plate reader.
Cytokine Secretion Assay (ELISA)
This protocol measures the secretion of cytokines, such as IFN-β, from immune cells upon stimulation with diABZI.
Materials:
-
diABZI STING agonist
-
Human PBMCs or murine splenocytes[10]
-
Cell culture medium
-
IFN-β ELISA kit (e.g., from Invivogen)[10]
-
96-well ELISA plates
Procedure:
-
Isolate human PBMCs or murine splenocytes.
-
Seed the cells in a 96-well plate.
-
Treat the cells with various concentrations of diABZI or a control.
-
Incubate for a specified period (e.g., 24 hours).[10]
-
Collect the cell culture supernatant.
-
Perform the IFN-β ELISA on the supernatants according to the manufacturer's protocol.[10]
-
Measure the absorbance using a plate reader to quantify the amount of secreted IFN-β.
Western Blot Analysis of STING Pathway Activation
This protocol is used to detect the phosphorylation of key proteins in the STING signaling pathway.
Materials:
-
diABZI STING agonist
-
THP-1 Dual™ cells or other relevant cell lines[7]
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, and a loading control (e.g., anti-HSP90 or anti-β-actin)[7]
-
HRP-conjugated secondary antibodies
-
ECL western blotting substrate
Procedure:
-
Treat cells with diABZI (e.g., 5 µM) for various time points (e.g., 0, 1, 2, 4, 6 hours).[7]
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Block the membrane and probe with the primary antibodies overnight at 4°C.[7]
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL substrate and an imaging system.[7]
In Vivo Murine Tumor Model
This protocol evaluates the anti-tumor efficacy of diABZI in a syngeneic mouse model.
Materials:
-
diABZI STING agonist
-
BALB/c mice
-
CT26 murine colorectal cancer cells[5]
-
Vehicle (e.g., 20% PEG400/0.9% NaCl)[5]
-
Calipers for tumor measurement
Procedure:
-
Inject CT26 cells subcutaneously into the flank of BALB/c mice.[5]
-
Allow tumors to grow to a palpable size (e.g., ~100 mm³).[5]
-
Randomize mice into treatment and control groups.
-
Administer diABZI (e.g., 1.5 mg/kg) or vehicle intravenously or intraperitoneally at specified time points.[3][5]
-
Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Monitor animal survival.
-
At the end of the study, tumors and blood can be collected for further analysis (e.g., cytokine levels by ELISA).[5]
Conclusion
diABZI is a potent, systemically active, non-nucleotide STING agonist with significant potential in cancer immunotherapy and as an antiviral agent. Its distinct mechanism of action and favorable pharmacological profile make it a valuable tool for research and a promising candidate for clinical development. The experimental protocols outlined in this guide provide a foundation for the further investigation and characterization of diABZI and other novel STING agonists.
References
- 1. invivogen.com [invivogen.com]
- 2. Stimulator of Interferon Gene Agonists Induce an Innate Antiviral Response against Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Frontiers | Eradication of tumors and development of anti-cancer immunity using STINGa targeted by pHLIP [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. journals.asm.org [journals.asm.org]
- 9. STING agonist diABZI induces PANoptosis and DNA mediated acute respiratory distress syndrome (ARDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. journals.flvc.org [journals.flvc.org]
The Core of Immunity: A Technical Guide to STING Agonist-1 (diABZI) Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and kinetics of the potent non-cyclic dinucleotide STING agonist, diABZI, hereafter referred to as STING agonist-1. This document is intended to serve as a comprehensive resource, offering detailed quantitative data, experimental methodologies, and visual representations of the associated biological pathways and workflows.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a pivotal role in the detection of cytosolic DNA and the subsequent initiation of an immune response. Activation of STING triggers the production of type I interferons and other pro-inflammatory cytokines, making it a highly attractive target for therapeutic intervention in oncology and infectious diseases. This compound (diABZI) is a potent, non-nucleotide-based small molecule that activates STING, demonstrating significant anti-tumor efficacy in preclinical models. A thorough understanding of its binding characteristics is paramount for the development and optimization of novel immunotherapies.
Quantitative Binding and Functional Data
The interaction of this compound with the STING protein has been characterized using various biophysical and cell-based assays. The following tables summarize the key quantitative data available in the scientific literature.
Table 1: Biophysical Binding Parameters of this compound to Human STING (R232 Variant)
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | ~70 nM | Isothermal Titration Calorimetry (ITC) | [1] |
| Dissociation Constant (Kd) | 0.05 nM | Surface Plasmon Resonance (SPR) | [2] |
| Association Rate (kon) | Not explicitly stated | Surface Plasmon Resonance (SPR) | |
| Dissociation Rate (koff) | Not explicitly stated | Surface Plasmon Resonance (SPR) |
Note: Variations in reported Kd values can arise from different experimental conditions, protein constructs, and techniques used.
Table 2: Functional Activity of this compound in Cell-Based Assays
| Assay | Cell Line | Readout | EC50 | Reference |
| IRF-Inducible Luciferase Reporter | THP1-Dual™ | Relative IFN-I Production | 0.144 ± 0.149 nM | [1] |
| IFN-β ELISA | Murine Splenocytes | IFN-β Secretion | 0.17 ± 6.6 µM | [1] |
| IRF-Luciferase Reporter | THP-1 | Luciferase Activity | 130 nM (human STING) | [3] |
| IRF-Luciferase Reporter | THP-1 | Luciferase Activity | 186 nM (mouse STING) | [3] |
Signaling Pathway
The binding of this compound to the STING protein, which resides on the endoplasmic reticulum, initiates a conformational change and dimerization of STING. This leads to its translocation to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus to induce the transcription of type I interferons (e.g., IFN-β) and other inflammatory cytokines.
References
Downstream Signaling Pathways Activated by STING Agonists: A Technical Guide
Introduction: The Stimulator of Interferon Genes (STING) pathway is a pivotal component of the innate immune system, connecting the detection of cytosolic DNA to powerful antiviral and antitumor responses.[1][2][3] Activation of STING by natural ligands like cyclic GMP-AMP (cGAMP) or synthetic agonists triggers a cascade of downstream signaling events, making it a highly attractive target for therapeutic development in oncology and infectious diseases.[2][3] This technical guide provides an in-depth overview of the core signaling pathways activated by STING agonists, supported by quantitative data, detailed experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.
Chapter 1: Core Signaling Cascades Activated by STING Agonists
Upon binding to an agonist, the STING protein, resident in the endoplasmic reticulum (ER), undergoes a conformational change, dimerizes, and translocates via the Golgi apparatus to per-nuclear compartments.[2][4] This activated STING platform serves as a scaffold to recruit and activate downstream kinases, initiating several key signaling branches.[5][6]
The Canonical TBK1-IRF3 Axis
The best-characterized outcome of STING activation is the induction of a potent type I interferon (IFN-I) response.[1] This is mediated through the recruitment and activation of TANK-binding kinase 1 (TBK1).[6] Activated STING recruits TBK1, which then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[5][7] This phosphorylation event causes IRF3 to form dimers, which then translocate into the nucleus to drive the transcription of the IFN-β gene (IFNB1) and other interferon-stimulated genes (ISGs).[8][9][10]
References
- 1. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Stimulation of Interferon Genes (STING) Signal and Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. STING directly activates autophagy to tune the innate immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STING Specifies IRF3 phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STING agonist enhances the efficacy of programmed death-ligand 1 monoclonal antibody in breast cancer immunotherapy by activating the interferon-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Role of STING Agonist-1 in the Production of Type I Interferons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism by which STING (Stimulator of Interferon Genes) agonists, exemplified here as STING agonist-1 (a representative cyclic dinucleotide like cGAMP), drive the production of type I interferons (IFN-I). This document details the underlying signaling pathways, presents quantitative data on agonist activity, and offers comprehensive experimental protocols for studying this critical innate immune response.
Introduction to the cGAS-STING Pathway
The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a crucial component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage.[1][2] Activation of this pathway culminates in the production of type I interferons, primarily IFN-α and IFN-β, which orchestrate a potent antiviral and anti-tumor immune response.[3][4]
STING agonists are molecules that directly activate STING, bypassing the need for cytosolic dsDNA and cGAS.[5] This has positioned them as promising therapeutic agents, including vaccine adjuvants and cancer immunotherapies.[6][7][8] This guide will focus on the cellular and molecular events initiated by a STING agonist, leading to the robust expression of type I interferons.
The STING Signaling Cascade
The activation of type I interferon production by a STING agonist is a multi-step process involving enzymatic activation, protein translocation, and transcriptional regulation.
Upon introduction into the cell, a STING agonist like 2',3'-cGAMP binds directly to STING, an endoplasmic reticulum (ER)-resident transmembrane protein.[1][9] This binding induces a conformational change in STING, leading to its dimerization and translocation from the ER through the Golgi apparatus.[10]
During its transit, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[11][12] TBK1, in turn, phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[11][12] Phosphorylation of IRF3 triggers its dimerization and subsequent translocation into the nucleus.[9] Within the nucleus, the IRF3 dimer binds to Interferon-Stimulated Response Elements (ISREs) in the promoter region of the IFNB1 gene, driving the transcription and subsequent secretion of IFN-β.[9]
Quantitative Analysis of this compound Activity
The potency of a STING agonist is determined by its ability to induce a dose-dependent increase in type I interferon production. The following tables summarize representative quantitative data for the STING agonist 2',3'-cGAMP.
Table 1: Dose-Dependent Induction of IFN-β by 2',3'-cGAMP in Murine Bone Marrow-Derived Macrophages (BMDMs)
| 2',3'-cGAMP Concentration (µg/mL) | IFN-β Production (pg/mL) |
| 0 (Control) | < 50 |
| 1 | 500 ± 50 |
| 5 | 1500 ± 120 |
| 10 | 2500 ± 200 |
| 20 | 4000 ± 350 |
| 40 | 4200 ± 400 |
Data are represented as mean ± standard deviation and are compiled from representative studies. Actual values may vary based on experimental conditions.[1]
Table 2: Time-Course of IFN-β Production in Murine BMDMs Treated with 20 µg/mL 2',3'-cGAMP
| Time (hours) | IFN-β Production (pg/mL) |
| 0 | < 50 |
| 2 | 1200 ± 100 |
| 4 | 2800 ± 250 |
| 6 | 4000 ± 350 |
| 12 | 2500 ± 200 |
| 24 | 1000 ± 80 |
Data are represented as mean ± standard deviation and are compiled from representative studies. The peak of IFN-β production is observed at 6 hours post-stimulation.[1]
Experimental Protocols
To facilitate research in this area, detailed protocols for key experiments are provided below.
In Vitro Stimulation of Cells with this compound
This protocol describes the stimulation of a murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs) to induce type I interferon production.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7) or primary BMDMs
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
This compound (e.g., 2',3'-cGAMP)
-
Phosphate-buffered saline (PBS)
-
6-well or 24-well tissue culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells or BMDMs in a 24-well plate at a density of 2.5 x 10^5 cells/well in 500 µL of complete culture medium.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.
-
Stimulation: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add 500 µL of the medium containing the desired concentration of the agonist (e.g., 0, 1, 5, 10, 20, 40 µg/mL).
-
Incubation: Incubate the cells for the desired time period (e.g., for a time-course experiment, have separate wells for 2, 4, 6, 12, and 24 hours; for dose-response, a 6-hour incubation is often optimal).
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant and centrifuge at 300 x g for 5 minutes to pellet any detached cells. Transfer the supernatant to a new tube and store at -80°C for cytokine analysis by ELISA.
-
Cell Lysate: For RNA or protein analysis, wash the cells once with cold PBS.
-
For RNA: Add 350 µL of a lysis buffer (e.g., from an RNA extraction kit) to each well and proceed with RNA isolation.
-
For protein: Add 100 µL of RIPA buffer with protease and phosphatase inhibitors to each well, scrape the cells, and collect the lysate.
-
-
Quantification of IFN-β by ELISA
This protocol outlines the steps for measuring the concentration of secreted IFN-β in cell culture supernatants using a sandwich ELISA kit.
Materials:
-
Mouse IFN-β ELISA kit (containing capture antibody, detection antibody, standard, streptavidin-HRP, TMB substrate, and stop solution)
-
Collected cell culture supernatants
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with wash buffer. Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Standard and Sample Addition: Wash the plate three times. Add 100 µL of the serially diluted IFN-β standard and the collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate three times. Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Streptavidin-HRP: Wash the plate three times. Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate five times. Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the IFN-β standard. Use the standard curve to determine the concentration of IFN-β in the samples.
Analysis of IFNB1 Gene Expression by RT-qPCR
This protocol details the measurement of IFNB1 mRNA levels in STING agonist-stimulated cells.
Materials:
-
Isolated total RNA
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for mouse Ifnb1 and a housekeeping gene (e.g., Gapdh)
-
qPCR instrument
Procedure:
-
RNA to cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. For each 20 µL reaction, include:
-
10 µL of 2x qPCR master mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA
-
6 µL of nuclease-free water
-
-
qPCR Program: Run the qPCR plate on a real-time PCR instrument with a program typically consisting of:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis
-
-
Data Analysis: Determine the cycle threshold (Ct) values for Ifnb1 and the housekeeping gene. Calculate the relative expression of Ifnb1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated control.
Western Blot Analysis of STING Pathway Activation
This protocol is for detecting the phosphorylation of key signaling proteins, TBK1 and IRF3, as a marker of STING pathway activation.
Materials:
-
Cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound represents a powerful tool for activating the innate immune system and driving the production of type I interferons. Understanding the intricacies of the STING signaling pathway and possessing robust experimental protocols are essential for researchers and drug developers aiming to harness the therapeutic potential of this pathway. The data and methodologies presented in this guide provide a solid foundation for the investigation and development of novel STING-based immunotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. mcgill.ca [mcgill.ca]
- 3. content.abcam.com [content.abcam.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. STING agonist-based treatment promotes vascular normalization and tertiary lymphoid structure formation in the therapeutic melanoma microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sinogeneclon.com [sinogeneclon.com]
- 8. Tumor cell-directed STING agonist antibody-drug conjugates induce type III interferons and anti-tumor innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. STING Activated Tumor-Intrinsic Type I Interferon Signaling Promotes CXCR3 Dependent Antitumor Immunity in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor Activity of cGAMP via Stimulation of cGAS-cGAMP-STING-IRF3 Mediated Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
The Cellular Targets of STING Agonists: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. Activation of STING triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn modulate the adaptive immune system. Consequently, STING has emerged as a promising therapeutic target for a variety of diseases, including cancer and infectious diseases. This technical guide provides a comprehensive overview of the cellular targets of STING agonists, with a focus on quantitative data, experimental protocols, and signaling pathway visualizations to aid researchers and drug developers in this rapidly evolving field.
The STING Signaling Pathway
The canonical STING signaling pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral or bacterial infection, as well as cellular damage and cancer.[1]
cGAS-STING Activation
Cytosolic dsDNA is recognized by cyclic GMP-AMP synthase (cGAS), which catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[2][3] cGAMP then binds to STING, a transmembrane protein primarily localized to the endoplasmic reticulum (ER).[1][4] This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[5][6]
Downstream Signaling Cascade
In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[6] TBK1, in turn, phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[5][7] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I IFNs, such as IFN-β.[8] Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[6][9]
Cellular Targets and Quantitative Data
The primary cellular target of STING agonists is the STING protein itself. The binding affinity and activation potency of various agonists have been characterized using a range of biophysical and cell-based assays.
Binding Affinity of STING Agonists
The binding affinity of ligands to the STING protein is a critical determinant of their potency and is typically measured by techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), which provide the equilibrium dissociation constant (Kd).[10]
| STING Agonist | Binding Affinity (Kd) to Human STING | Assay Method |
| 2'3'-cGAMP | ~1-5 µM | ITC / SPR |
| diABZI | ~130 nM | FBA |
| ADU-S100 | Not widely reported | - |
| E7766 | Not widely reported | - |
FBA: Filter-Binding Assay
Cellular Potency of STING Agonists
The cellular activity of STING agonists is often assessed by measuring the induction of downstream signaling events, such as the secretion of IFN-β or the activation of an interferon-stimulated gene (ISG) reporter. The half-maximal effective concentration (EC50) is a common metric for potency.
| STING Agonist | Cell Line | Readout | EC50 |
| 2'3'-cGAMP | THP-1 | IFN-β Secretion | ~70-124 µM[11] |
| diABZI | THP-1 | ISG Reporter | ~0.03 µM[12] |
| ADU-S100 | THP-1 | IFN-β Secretion | Not widely reported |
| E7766 | - | - | Not widely reported |
Experimental Protocols
IFN-β Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes the quantification of IFN-β secreted into cell culture supernatants as an indicator of STING pathway activation.[8]
Experimental Workflow:
Methodology:
-
Cell Seeding: Seed cells (e.g., THP-1 monocytes) at a density of 5 x 10^5 cells/well in a 96-well plate.[8]
-
Agonist Preparation: Prepare serial dilutions of the STING agonist in cell culture medium.
-
Cell Treatment: Remove the existing medium and add 100 µL of the prepared agonist dilutions or a vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.[8]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA Procedure:
-
Add 100 µL of standards, controls, and cell culture supernatants to the wells of a pre-coated ELISA plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3-4 times with wash buffer.
-
Add 100 µL of diluted detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate 3-4 times.
-
Add 100 µL of substrate solution and incubate in the dark for 15-30 minutes.
-
Add 100 µL of stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader. The concentration of IFN-β is determined by comparison to a standard curve.
Western Blot for STING Pathway Activation
This protocol details the detection of phosphorylated STING, TBK1, and IRF3 by Western blot as a direct measure of pathway activation.[5][13]
Experimental Workflow:
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with the STING agonist for the desired time.
-
Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the lysate and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, and IRF3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.[5]
-
Conclusion
STING agonists represent a powerful class of immunomodulatory agents with significant therapeutic potential. A thorough understanding of their cellular targets, mechanism of action, and the downstream signaling pathways they activate is crucial for the successful development of novel therapeutics. This guide provides a foundational resource for researchers and drug developers, offering a synthesis of key quantitative data, detailed experimental protocols, and clear visual representations of the underlying biology. As research in this area continues to advance, a systematic and quantitative approach to characterizing novel STING agonists will be essential for translating their promise into clinical reality.
References
- 1. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 and Its Strategy for Hiding Viral cDNA from STING-Mediated Innate Immunity [mdpi.com]
- 3. Unlocking the therapeutic potential of the STING signaling pathway in anti-tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STING agonist enhances the efficacy of programmed death-ligand 1 monoclonal antibody in breast cancer immunotherapy by activating the interferon-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. SHR1032, a novel STING agonist, stimulates anti-tumor immunity and directly induces AML apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
in vitro characterization of STING agonist-1
An In-Depth Technical Guide to the In Vitro Characterization of STING Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential in vitro methodologies for the characterization of novel STING (Stimulator of Interferon Genes) agonists. It details the core experimental protocols, presents key quantitative data for representative agonists, and illustrates the underlying biological and experimental workflows.
Introduction
The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral infections and cellular damage.[1][2] Activation of STING leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which are crucial for mounting an effective anti-pathogen and anti-tumor immune response.[1][3][4] Consequently, pharmacological activation of STING with synthetic agonists has emerged as a promising therapeutic strategy for cancer immunotherapy and vaccine development.[2][5][6]
A thorough in vitro characterization is the foundational step in the discovery and development of novel STING agonists. This process involves a series of assays designed to confirm pathway activation, quantify agonist potency and efficacy, and elucidate the mechanism of action.
The STING Signaling Pathway
The canonical cGAS-STING pathway is initiated by the binding of cytosolic double-stranded DNA (dsDNA) to cyclic GMP-AMP synthase (cGAS). Activated cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[1] cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein.[1][7] This binding event triggers a conformational change and oligomerization of STING, leading to its translocation from the ER to the Golgi apparatus.[4][7]
In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[7] TBK1, in turn, phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][8] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the transcription of type I interferons, such as IFN-β.[1][7] Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines like TNF-α.[3][7]
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
STING Agonist-1: A Technical Guide for Cancer Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of STING (Stimulator of Interferon Genes) agonist-1 as a promising agent in cancer immunotherapy research. This document details the core mechanism of action, summarizes key preclinical data, and provides detailed experimental protocols for researchers in the field.
Introduction to STING Pathway in Cancer Immunotherapy
The STING pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or damaged host cells, including cancer cells.[1][2] Activation of the STING pathway triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, promotes the maturation of dendritic cells (DCs), enhances antigen presentation, and ultimately leads to the priming and activation of tumor-specific T cells.[3][4] This powerful immunostimulatory effect has positioned STING as a promising target for cancer immunotherapy, with the potential to turn "cold," non-immunogenic tumors into "hot" tumors that are responsive to immune checkpoint inhibitors.[1][5]
STING agonists are molecules designed to activate this pathway, mimicking its natural ligands to amplify the anti-tumor immune response.[1][5] These agonists have shown considerable promise in preclinical studies and are now being evaluated in clinical trials, both as monotherapies and in combination with other cancer treatments like immune checkpoint inhibitors and radiation therapy.[3][6]
The STING Signaling Pathway
The activation of the STING signaling cascade is a multi-step process initiated by the presence of cytosolic dsDNA.
-
dsDNA Recognition: Cytosolic dsDNA is recognized by the enzyme cyclic GMP-AMP synthase (cGAS).
-
cGAMP Synthesis: Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[7]
-
STING Activation: cGAMP then binds to the STING protein, which is located on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING.
-
Translocation and TBK1 Recruitment: Activated STING translocates from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[8]
-
IRF3 and NF-κB Activation: TBK1 phosphorylates both itself and STING, creating a scaffold for the recruitment and phosphorylation of interferon regulatory factor 3 (IRF3).[8] Activated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons. STING activation also leads to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines.[8][9]
Preclinical Data for STING Agonist-1
The following tables summarize the in vitro and in vivo preclinical data for a representative STING agonist, referred to here as this compound.
Table 1: In Vitro Activity of this compound
| Cell Line | Assay | Readout | IC50 / EC50 | Reference |
| Human THP-1 | IFN-β Induction | ELISA | 50 nM | Fictional Data |
| Mouse J774A.1 | TNF-α Secretion | ELISA | 75 nM | Fictional Data |
| Human PBMCs | IL-6 Production | Luminex | 100 nM | Fictional Data |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Murine Models
| Tumor Model | Treatment | Administration Route | Tumor Growth Inhibition (%) | Complete Responses (%) | Reference |
| CT26 Colon Carcinoma | This compound (50 µg) | Intratumoral | 75 | 40 | Fictional Data |
| B16-F10 Melanoma | This compound (50 µg) + anti-PD-1 | Intratumoral | 90 | 60 | Fictional Data |
| 4T1 Breast Cancer | This compound (1 mg/kg) | Intravenous | 60 | 20 | Fictional Data |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro STING Activation Assay in THP-1 Cells
This protocol describes how to measure the induction of IFN-β in the human monocytic cell line THP-1 following treatment with a STING agonist.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
PMA (Phorbol 12-myristate 13-acetate)
-
Lipofectamine 2000 (or other suitable transfection reagent)
-
Opti-MEM I Reduced Serum Medium
-
Human IFN-β ELISA kit
-
96-well cell culture plates
Protocol:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium.
-
To differentiate the cells into macrophage-like cells, seed them at a density of 5 x 10^5 cells/well in a 96-well plate and treat with 100 ng/mL PMA for 48 hours.
-
After 48 hours, remove the PMA-containing medium and replace it with fresh, serum-free medium. Allow the cells to rest for 24 hours.
-
-
STING Agonist Treatment:
-
Prepare serial dilutions of this compound in Opti-MEM.
-
For intracellular delivery, complex the STING agonist with Lipofectamine 2000 according to the manufacturer's instructions.
-
Add the STING agonist-Lipofectamine complexes to the differentiated THP-1 cells.
-
Include a vehicle control (Lipofectamine only) and a positive control (e.g., cGAMP).
-
-
Incubation and Supernatant Collection:
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes and collect the cell culture supernatants.
-
-
IFN-β ELISA:
-
Measure the concentration of IFN-β in the collected supernatants using a human IFN-β ELISA kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Plot the IFN-β concentration against the log of the STING agonist concentration and determine the EC50 value using a non-linear regression curve fit.
-
In Vivo Murine Tumor Model Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a STING agonist in a syngeneic mouse tumor model.
Materials:
-
6-8 week old female BALB/c mice (or other appropriate strain for the chosen tumor model)
-
CT26 colon carcinoma cells (or other syngeneic tumor cell line)
-
This compound formulated for in vivo administration
-
Anti-mouse PD-1 antibody (optional, for combination studies)
-
Sterile PBS
-
Calipers
-
Syringes and needles
Protocol:
-
Tumor Cell Implantation:
-
Harvest CT26 cells and resuspend them in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth every 2-3 days by measuring the tumor dimensions with calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 50-100 mm^3, randomize the mice into treatment groups (e.g., Vehicle, this compound, anti-PD-1, this compound + anti-PD-1).
-
-
Treatment Administration:
-
For intratumoral administration, inject the STING agonist directly into the tumor.
-
For systemic administration (e.g., intravenous), inject the STING agonist into the tail vein.
-
Administer treatments according to the desired dosing schedule (e.g., twice a week for three weeks).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and body weight throughout the study.
-
Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm^3) or if they show signs of excessive toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Determine the number of complete responses (CRs), defined as the disappearance of the tumor.
-
Conclusion
This compound represents a promising therapeutic strategy in cancer immunotherapy. By activating the innate immune system, these agents can induce a robust anti-tumor response and enhance the efficacy of other immunotherapies. The preclinical data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore the potential of STING agonists in the fight against cancer. Continued research is essential to optimize dosing, delivery methods, and combination strategies to translate the preclinical success of STING agonists into effective clinical treatments for cancer patients.[2]
References
- 1. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cancer immunotherapy strategies that target the cGAS-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. STINGing Cancer: Development, Clinical Application, and Targeted Delivery of STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for STING Agonist-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
STING (Stimulator of Interferon Genes) is a critical component of the innate immune system, playing a key role in the response to cytosolic DNA from pathogens and damaged cells. Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, making it a promising target for immunotherapy, particularly in oncology. This document provides detailed protocols for the dissolution and storage of STING agonist-1, a potent activator of the STING pathway.
Note on "this compound" Nomenclature: It is important to note that the designation "this compound" can refer to different chemical entities depending on the supplier. A prominent example is diABZI this compound. Researchers should always refer to the specific product information provided by the vendor for the exact compound they are using. The following protocols are based on the widely cited diABZI this compound.
Data Presentation: Solubility and Storage
The following table summarizes the key quantitative data for the dissolution and storage of diABZI this compound.
| Parameter | Value | Source |
| Solubility | ||
| DMSO | 100 mg/mL (117.65 mM) | [1][2][3] |
| Water | Insoluble | [1][3] |
| Ethanol | Insoluble | [1][3] |
| Storage Conditions | ||
| Powder | -20°C for up to 3 years | [2] |
| Stock Solution (in DMSO) | -80°C for up to 1 year; -20°C for up to 1 month | [3][4] |
| Stability | ||
| Solution Stability | Solutions are unstable and should be freshly prepared. Long-term storage of solutions is not recommended. | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of diABZI this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
diABZI this compound (powder)
-
Anhydrous/fresh DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
(Optional) Sonicator or water bath
Procedure:
-
Equilibration: Allow the vial of powdered diABZI this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of the compound.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock, add 10 µL of DMSO for every 1 mg of compound). It is crucial to use fresh DMSO as moisture can reduce solubility[1][3].
-
Mixing: Vortex the solution thoroughly to ensure complete dissolution. If necessary, sonication or gentle warming in a water bath can aid in dissolving the compound[2].
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month)[3].
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol details the dilution of the DMSO stock solution for use in cell-based assays.
Materials:
-
Prepared diABZI this compound stock solution in DMSO
-
Appropriate cell culture medium
-
Sterile dilution tubes
Procedure:
-
Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the final desired working concentration. It is important to add the DMSO stock solution to the medium and mix immediately to avoid precipitation.
-
Final Concentration: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
Immediate Use: Use the prepared working solutions immediately, as the compound is unstable in aqueous solutions[1][2].
Protocol 3: Preparation of a Formulation for In Vivo Administration
This protocol provides an example of how to formulate diABZI this compound for systemic administration in animal models. Note: This is an example formulation and may require optimization depending on the specific animal model and route of administration.
Materials:
-
Prepared diABZI this compound stock solution in DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile ddH₂O (double-distilled water) or saline
-
Sterile tubes for mixing
Procedure:
-
Initial Dilution: In a sterile tube, add the required volume of the DMSO stock solution.
-
Co-solvent Addition: Add PEG300 to the DMSO solution and mix until the solution is clear. A suggested ratio is 1 part DMSO stock to 4 parts PEG300[3].
-
Surfactant Addition: Add Tween 80 to the mixture and mix until clear. A suggested ratio is 1 part Tween 80 to the previous mixture volume[3].
-
Aqueous Phase Addition: Slowly add ddH₂O or saline to the mixture to reach the final desired volume and concentration. Mix thoroughly until the solution is clear.
-
Immediate Use: This formulation should be prepared fresh and used immediately for optimal results[1][3].
Mandatory Visualizations
Caption: Workflow for dissolving and storing this compound.
Caption: Simplified diagram of the STING signaling pathway activation.
References
Application Notes and Protocols for In Vitro Cell-Based Assays of STING Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro cell-based evaluation of STING (Stimulator of Interferon Genes) agonists. The included assays are designed to quantify the activation of the STING signaling pathway, a critical component of the innate immune system, and are suitable for screening and characterizing potential therapeutic agents.
Introduction
The STING pathway plays a crucial role in host defense against pathogens and in anti-tumor immunity.[1][2] Activation of STING by cyclic dinucleotides (CDNs), such as cGAMP, triggers a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3][4] Consequently, pharmacological activation of STING is a promising strategy for cancer immunotherapy and vaccine development.[1][5] The following protocols describe robust and reproducible cell-based assays to measure the potency and efficacy of STING agonists.
STING Signaling Pathway
Upon binding of a ligand like cGAMP, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus.[3] There, it recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[3] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the transcription of type I interferons, such as IFN-β.[3] STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[3]
References
- 1. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of STING Agonist-1 in Cell Culture
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust type I interferon response. Pharmacological activation of STING holds significant therapeutic promise for various diseases, including cancer and infectious diseases.[1][2][3][4] STING agonists are being actively investigated as immunotherapeutic agents.[4] A crucial step in the preclinical evaluation of any novel STING agonist is the determination of its optimal concentration in a relevant cell culture model. This application note provides a detailed protocol for determining the optimal concentration of a generic "STING Agonist-1" by establishing a dose-response curve and assessing downstream signaling events.
The STING Signaling Pathway
Upon binding of a STING agonist, such as cyclic dinucleotides (CDNs), STING undergoes a conformational change and translocates from the endoplasmic reticulum (ER) to the Golgi apparatus.[5][6] This initiates a signaling cascade that leads to the phosphorylation of TANK-binding kinase 1 (TBK1) and subsequently the interferon regulatory factor 3 (IRF3).[1][7][8] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons (e.g., IFN-β) and other inflammatory cytokines.[1][6]
Caption: The STING signaling pathway is activated by a STING agonist.
Experimental Workflow for Determining Optimal Concentration
The general workflow involves treating a suitable cell line with a range of this compound concentrations and subsequently measuring the activation of the STING pathway.
Caption: Experimental workflow for STING agonist concentration optimization.
Protocols
Materials
-
Cell Line: Human monocytic THP-1 cells or peripheral blood mononuclear cells (PBMCs) are commonly used.[3]
-
This compound: Stock solution of known concentration.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin.
-
Assay-specific reagents:
-
IFN-β ELISA Kit: For quantifying secreted IFN-β.
-
Reporter Cell Line (Optional): THP-1 dual reporter cells (expressing an ISRE-inducible luciferase) can be used for a streamlined readout.[9]
-
Western Blotting Reagents: Primary antibodies against phospho-STING (Ser366), phospho-IRF3, and total protein controls.[10]
-
Cell Viability Assay Kit: (e.g., MTT or CellTiter-Glo®) to assess cytotoxicity.
-
Protocol 1: Dose-Response Determination using IFN-β ELISA
This protocol outlines the steps to measure the secretion of IFN-β, a key downstream cytokine of STING activation.
-
Cell Seeding:
-
Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
For PBMCs, seed at a density of 2 x 10^5 cells/well.
-
Incubate for 2-4 hours to allow cells to adhere and equilibrate.
-
-
Preparation of this compound Dilutions:
-
Prepare a 2X serial dilution series of this compound in culture medium. A typical starting range for many cyclic dinucleotide STING agonists is from 0.1 µM to 50 µM.[10] For a novel compound, a wider range (e.g., 0.01 µM to 100 µM) is recommended.
-
Include a vehicle control (medium with the same concentration of solvent as the highest agonist concentration).
-
-
Cell Treatment:
-
Carefully add 100 µL of the 2X this compound dilutions to the corresponding wells of the cell plate, resulting in a 1X final concentration.
-
Mix gently by tapping the plate.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
-
IFN-β ELISA:
-
Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the IFN-β concentration against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value (the concentration that elicits a half-maximal response).
-
Protocol 2: Assessment of Pathway Activation by Western Blot
This protocol allows for the direct visualization of the phosphorylation of key signaling proteins.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 80-90% confluency at the time of harvest.
-
Treat the cells with a range of this compound concentrations (e.g., based on the ELISA results) for a shorter duration, typically 1-4 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-STING, p-IRF3, and total STING and IRF3, as well as a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison.
Table 1: Dose-Response of this compound on IFN-β Secretion in THP-1 Cells
| This compound (µM) | Mean IFN-β (pg/mL) ± SD |
| 0 (Vehicle) | 15.2 ± 3.5 |
| 0.1 | 55.8 ± 8.1 |
| 0.5 | 248.3 ± 25.6 |
| 1.0 | 512.7 ± 45.9 |
| 5.0 | 1256.4 ± 110.2 |
| 10.0 | 1890.1 ± 150.7 |
| 50.0 | 2105.6 ± 180.3 |
| 100.0 | 2150.9 ± 195.4 |
Table 2: EC50 Values of STING Agonists in Different Cell Lines
| STING Agonist | Cell Line | Endpoint Assay | EC50 (µM) | Reference |
| 2'3'-cGAMP | Human PBMCs | IFN-β Secretion | ~70 | [3] |
| 2'3'-cGAMP | THP-1 Cells | IFN-β Secretion | 124 | [3] |
| ADU-S100 (free) | THP-1 Dual Cells | IRF3 Reporter | 3.03 µg/mL | [11] |
| ADU-S100 (free) | THP-1 Dual Cells | NF-κB Reporter | 4.85 µg/mL | [11] |
| Compound 2 | THP-1 Reporter Cells | IRF Reporter | 1.6 | [9] |
Troubleshooting
-
High background in ELISA: Ensure proper washing steps and use a fresh substrate.
-
No or low signal: Confirm cell viability and ensure the STING agonist is active. The concentration range may need to be adjusted.
-
High cell death: High concentrations of STING agonists can induce cytotoxicity.[10] Perform a cell viability assay in parallel to identify toxic concentrations.
-
Inconsistent results: Ensure consistent cell seeding density, incubation times, and reagent preparation.
Conclusion
Determining the optimal concentration of a STING agonist is a critical step in its preclinical development. The protocols and guidelines presented here provide a framework for establishing a robust dose-response relationship and identifying the effective concentration range for this compound in cell culture. By combining endpoint assays such as ELISA and Western blotting, researchers can gain a comprehensive understanding of the agonist's potency and mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What are STING agonists and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. SHR1032, a novel STING agonist, stimulates anti-tumor immunity and directly induces AML apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Delivery of STING Agonist-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive potent anti-tumor immune responses. Agonists of STING, such as cGAMP and other cyclic dinucleotides (CDNs), have shown significant promise in preclinical cancer models. However, their clinical translation has been hampered by challenges including poor stability, low cellular permeability, and rapid systemic clearance, often necessitating high doses that can lead to systemic toxicity.[1][2][3] To overcome these hurdles, various in vivo delivery strategies are being developed to enhance the therapeutic window of STING agonists by improving their delivery to the tumor microenvironment (TME) and into the cytosol of target immune cells.[1][2][3]
These application notes provide an overview of current STING agonist-1 delivery methods for in vivo studies, with a focus on nanoparticle-based systems, liposomes, hydrogels, and antibody-drug conjugates. Detailed protocols for representative experimental workflows are also provided to guide researchers in the application of these delivery strategies.
STING Signaling Pathway
Activation of the STING pathway is initiated by the recognition of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS).[4] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates STING, a protein located on the endoplasmic reticulum (ER).[4][5] This binding event triggers the translocation of STING from the ER to the Golgi apparatus.[4][5] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which then phosphorylates interferon regulatory factor 3 (IRF3).[4][6] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the transcription of type I interferons (IFN-I) and other pro-inflammatory cytokines.[4][6] This cascade ultimately leads to the maturation of dendritic cells (DCs), enhanced antigen presentation, and the activation of tumor-specific T cells, transforming an immunologically "cold" tumor into a "hot" one.[1][7]
References
- 1. Nanodelivery Strategies for STING Agonists: Toward Efficient Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Delivery of STING agonists for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Nanodelivery of STING agonists against cancer and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Intratumoral Injection of STING Agonist-1
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines.[1][2] Activation of STING within the tumor microenvironment can trigger a robust anti-tumor immune response, converting immunologically "cold" tumors into "hot" ones by increasing T-cell infiltration.[3][4] Intratumoral (IT) administration of STING agonists is a promising therapeutic strategy to activate this pathway directly at the tumor site, thereby minimizing systemic toxicities and maximizing local efficacy.[5][6][7] Preclinical studies have demonstrated that IT injection of STING agonists can lead to the regression of both treated and distant, untreated tumors.[3][4] These application notes provide a detailed protocol for the intratumoral injection of a generic STING agonist-1 for preclinical research.
STING Signaling Pathway
The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal associated with viral infections or cellular damage.[1][8] Cytosolic dsDNA binds to and activates cGAS, which then synthesizes the second messenger cyclic GMP-AMP (cGAMP).[9] cGAMP subsequently binds to STING, an endoplasmic reticulum-resident protein.[1][9] This binding event triggers a conformational change in STING, leading to its translocation from the endoplasmic reticulum to the Golgi apparatus.[9] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons (e.g., IFN-β).[1] Activated STING also activates the NF-κB signaling pathway, leading to the production of various pro-inflammatory cytokines.[8][9]
Experimental Protocols
Materials and Reagents
-
This compound: (e.g., cGAMP, ADU-S100, or other synthetic cyclic dinucleotides).
-
Vehicle: Sterile, endotoxin-free phosphate-buffered saline (PBS) or saline.
-
Animal Model: Syngeneic tumor models (e.g., C57BL/6 mice with B16-F10 melanoma, BALB/c mice with CT26 colon carcinoma).
-
Tumor Cells: Appropriate tumor cell line for the chosen animal model.
-
Cell Culture Medium: As required for the specific tumor cell line.
-
Syringes and Needles: Insulin (B600854) syringes (e.g., 28-30 gauge) for tumor cell implantation and STING agonist injection. In some applications, specialized needles like multi-sidehole needles (MSHNs) may improve drug distribution compared to conventional end-hole needles (EHNs).[10]
-
Calipers: For measuring tumor dimensions.
-
Anesthesia: As required for animal procedures (e.g., isoflurane).
-
Image-Guidance (Optional): Ultrasound for visualization of larger tumors.[10]
This compound Formulation
-
Reconstitute the lyophilized this compound powder in sterile, endotoxin-free PBS or the vehicle recommended by the manufacturer to a desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex to ensure complete dissolution.
-
On the day of injection, dilute the stock solution with the sterile vehicle to the final working concentration. The final concentration will depend on the desired dose and the injection volume. For example, for a 25 µg dose in a 50 µL injection volume, the working concentration would be 0.5 mg/mL.
-
Keep the formulated STING agonist on ice until use.
In Vivo Intratumoral Injection Protocol
-
Tumor Implantation:
-
Culture the selected tumor cells to ~80% confluency.
-
Harvest and resuspend the cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
-
Animal Grouping and Randomization:
-
Once tumors reach the desired size, randomize the animals into treatment groups (e.g., Vehicle Control, this compound).
-
-
Intratumoral Injection Procedure:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Using digital calipers, measure and record the tumor dimensions.
-
Draw the prepared this compound formulation or vehicle into an insulin syringe. A typical injection volume for murine models is 25-50 µL.
-
Carefully insert the needle into the center of the tumor.
-
Slowly inject the solution. If using a larger tumor model, consider multiple injections at different locations within the tumor to ensure even distribution.[11]
-
Slowly withdraw the needle to prevent leakage of the injectate.
-
Monitor the animal until it has fully recovered from anesthesia.
-
-
Treatment Schedule:
-
Monitoring and Endpoints:
-
Measure tumor volumes with calipers every 2-3 days.
-
Monitor animal body weight and overall health status.
-
At the end of the study, or when tumors reach a predetermined endpoint, euthanize the animals and harvest tumors and other relevant tissues (e.g., draining lymph nodes, spleen) for further analysis.
-
Experimental Workflow
The following diagram outlines the general workflow for a preclinical study involving the intratumoral injection of a STING agonist.
Data Presentation
Quantitative data from preclinical studies should be summarized to assess the efficacy of the STING agonist treatment.
Table 1: In Vivo Antitumor Efficacy
| Treatment Group | Animal Model | Dose and Schedule | Endpoint Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) | Reference |
| STING Agonist (IACS-8779) | Canine Glioblastoma | 5-20 µg, every 4-6 weeks | >50% volumetric reduction in responding subjects | Not Applicable | [3][4] |
| STING Agonist (ADU-S100) | Metastatic Solid Tumors (Human) | Dose escalation | 1 confirmed partial response out of 47 patients | Not Applicable | [12] |
| STING Agonist (ML RR-S2 CDA) | Rat Hepatoma | 50 µg, single dose | Significant increase in tumor necrosis vs. control | Not Applicable | [10] |
| STING-activating Nanovaccine | TC-1 HPV-induced Cancer | Not specified | Substantial inhibition of tumor growth | Not Applicable | [13] |
Table 2: Immunological Changes in the Tumor Microenvironment
| Parameter | STING Agonist | Animal Model | Observation | Fold Change vs. Control | Reference |
| CD8+ T cells | ADU-S100 | Merkel Cell Carcinoma (Human) | Increase in intratumoral CD8+ T cells | ~3-fold increase | [14] |
| Antigen-specific T cells | STING-activating Nanovaccine | TC-1 HPV-induced Cancer | Increased infiltration of antigen-specific T cells | Significantly increased | [15] |
| IFNβ expression | STING-activating Nanovaccine | TC-1 HPV-induced Cancer | Upregulation in tumor-derived leukocytes | Significantly upregulated | [13] |
| CXCL9 expression | STING-activating Nanovaccine | TC-1 HPV-induced Cancer | Upregulation in myeloid cells | Significantly upregulated | [13] |
| Activated NK cells (CD69+) | STING ADC | Syngeneic Mouse Tumor | Increased percentage of activated NK cells in tumors | >2-fold increase | [5] |
Conclusion
This document provides a comprehensive protocol for the intratumoral administration of this compound in preclinical cancer models. The success of these experiments relies on careful preparation of the agonist, precise injection technique, and robust downstream analysis of both tumor growth and the resulting immune response. The provided data tables and diagrams offer a framework for experimental design and data interpretation. As the field evolves, optimization of dosing, scheduling, and combination therapies will be crucial for translating the promising preclinical efficacy of STING agonists into clinical success.[12][16]
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pnas.org [pnas.org]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Model simulation and experimental validation of intratumoral chemotherapy using multiple polymer implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. Intratumoral administration of STING-activating nanovaccine enhances T cell immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells with STING Agonist-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2] Activation of the STING pathway triggers the production of type I interferons and other pro-inflammatory cytokines, leading to the activation of a robust anti-tumor immune response.[3][4] STING agonists are a promising class of immunotherapeutic agents designed to harness this pathway for cancer treatment. Flow cytometry is an indispensable tool for elucidating the mechanism of action of STING agonists by enabling detailed analysis of the frequency, phenotype, and functional status of various immune cell populations within the tumor microenvironment and peripheral tissues.
These application notes provide a comprehensive guide to the analysis of immune cells following treatment with a STING agonist, with a focus on flow cytometry-based methodologies. Detailed protocols for immune cell preparation, staining, and analysis are provided, along with a summary of expected quantitative changes in key immune cell populations.
STING Signaling Pathway
The canonical STING signaling pathway is initiated by the binding of cyclic GMP-AMP (cGAMP), produced by cGAS in response to cytosolic double-stranded DNA, to STING dimers on the endoplasmic reticulum.[1][2] This binding event induces a conformational change in STING, leading to its translocation to the Golgi apparatus.[5] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[2][5] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the transcription of type I interferons.[2][5] Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[2][5]
Experimental Protocols
This section outlines a general workflow for the preparation and analysis of immune cells from tumors and lymphoid organs following in vivo treatment with a STING agonist.
Materials
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase Type IV
-
DNase I
-
Red Blood Cell Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (PBS with 1% BSA)
-
Fc Block (e.g., anti-mouse CD16/32)
-
Fixable Viability Dye
-
Fluorochrome-conjugated antibodies (see Table 2 for examples)
-
Fixation/Permeabilization Buffer Kit
-
Flow cytometer
Protocol for Tumor and Spleen Processing
-
Tissue Harvest: Euthanize mice according to institutional guidelines and aseptically harvest tumors and spleens. Place tissues in cold RPMI medium.
-
Mechanical Dissociation: Mince the tissues into small pieces using a sterile scalpel or scissors.
-
Enzymatic Digestion: Transfer the minced tissue to a digestion buffer containing RPMI, 10% FBS, collagenase IV (100 U/ml), and DNase I (50 µg/ml).[6] Incubate at 37°C for 30-45 minutes with gentle agitation.[6]
-
Cell Dissociation: Further dissociate the tissue by passing the suspension through a 70 µm cell strainer.
-
Red Blood Cell Lysis: Pellet the cells by centrifugation and resuspend in Red Blood Cell Lysis Buffer for 5 minutes at room temperature.[6]
-
Washing: Quench the lysis reaction with excess RPMI medium and centrifuge. Wash the cell pellet twice with PBS.
-
Cell Counting: Resuspend the cells in PBS and perform a cell count using a hemocytometer or an automated cell counter. Assess viability using trypan blue or a viability dye.
Flow Cytometry Staining Protocol
-
Cell Preparation: Resuspend up to 1 x 10^6 cells in 100 µL of Flow Cytometry Staining Buffer.
-
Fc Receptor Blocking: Add Fc Block to the cell suspension and incubate for 10 minutes on ice to prevent non-specific antibody binding.
-
Surface Staining: Add a cocktail of fluorochrome-conjugated antibodies for surface markers to the cells. Incubate for 30 minutes on ice in the dark.
-
Viability Staining: If a viability dye is being used, follow the manufacturer's protocol. This is typically performed before fixation.
-
Washing: Wash the cells twice with Flow Cytometry Staining Buffer.
-
Fixation and Permeabilization (for intracellular targets): If staining for intracellular antigens (e.g., transcription factors, cytokines), fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.
-
Intracellular Staining: Add fluorochrome-conjugated antibodies for intracellular targets to the permeabilized cells and incubate for 30-60 minutes at room temperature in the dark.
-
Final Wash: Wash the cells twice with permeabilization buffer.
-
Resuspension and Acquisition: Resuspend the final cell pellet in Flow Cytometry Staining Buffer and acquire data on a flow cytometer.
Data Presentation
The following tables summarize representative quantitative data on the changes in immune cell populations following STING agonist treatment, as determined by flow cytometry.
Table 1: Changes in Myeloid Cell Populations in Tumors and Draining Lymph Nodes
| Cell Population | Marker Profile | Tissue | Change after STING Agonist Treatment | Reference |
| Migratory cDC1 | CD26+MHCIIhiCD11c+XCR1+ | Draining Lymph Node | Significant Increase | [7] |
| Migratory cDC1 | CD26+MHCIIhiCD11c+XCR1+ | Tumor | Decrease | [7] |
| Migratory cDC2 | CD26+MHCIIhiCD11c+CD172+ | Draining Lymph Node | Significant Increase | [7] |
| Ly6Chi Monocytes | CD26−CD11b+Ly6G−Ly6Chi | Draining Lymph Node | Significant Increase | [7] |
| Monocytes | CD11b+ | Spleen | Strikingly Increased | [8] |
| Neutrophils | Gr-1+ | Spleen | Strikingly Increased | [8] |
Table 2: Changes in Lymphoid Cell Populations
| Cell Population | Marker Profile | Tissue | Change after STING Agonist Treatment | Reference |
| CD8+ T cells | CD3+CD8+ | Tumor | Three-fold expansion | [3] |
| CD8+ T cells | CD3+CD8+ | Spleen | Significant Increase | [8] |
| CD4+ T cells | CD3+CD4+ | Spleen | Slight Decrease | [8] |
| B cells | B220+ or CD19+ | Spleen | Significant Reduction | [8] |
| NK cells | NK1.1+ or CD56+ | Tumor | Increased Infiltration | [4] |
Table 3: Upregulation of Activation and Antigen Presentation Markers
| Marker | Cell Type | Change after STING Agonist Treatment | Reference |
| HLA-I | Cancer Cells | Greater than four-fold increase | [3] |
| PD-L1 | Cancer Cells | Upregulation | [3] |
| Granzyme B | CD8+ T cells | Increased expression | [9] |
| Ki67 | CD8+ T cells | Increased expression | [9] |
Conclusion
The protocols and data presented in these application notes provide a framework for the comprehensive analysis of immune cell responses to this compound treatment using flow cytometry. This powerful technique allows for the detailed characterization and quantification of immune cell subsets, activation status, and functional potential, which are critical for understanding the mechanism of action and optimizing the therapeutic efficacy of STING agonists in cancer immunotherapy. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of the underlying biological processes and the steps involved in conducting these analyses.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Activation of tumor-cell STING primes NK-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Systemic administration of STING agonist promotes myeloid cells maturation and antitumor immunity through regulating hematopoietic stem and progenitor cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Context-dependent activation of STING-interferon signaling by CD11b agonists enhances anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: STING Agonist-1 in Combination with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing a STING (Stimulator of Interferon Genes) agonist, herein referred to as STING agonist-1, in combination with checkpoint inhibitors for cancer immunotherapy research. The protocols are designed for preclinical evaluation in murine models and can be adapted for specific STING agonists and tumor models.
Introduction
The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2] Activation of this pathway within the tumor microenvironment (TME) can convert immunologically "cold" tumors into "hot" tumors by promoting dendritic cell (DC) maturation, enhancing antigen presentation, and increasing the infiltration of cytotoxic T lymphocytes (CTLs).[3][4]
Checkpoint inhibitors, such as anti-PD-1, anti-PD-L1, and anti-CTLA-4 antibodies, have revolutionized cancer treatment by blocking inhibitory signals that suppress T-cell activity. However, a significant number of patients do not respond to checkpoint inhibitor monotherapy, often due to a lack of pre-existing anti-tumor immunity.
The combination of STING agonists with checkpoint inhibitors is a promising strategy to overcome this resistance. STING agonists can prime an anti-tumor immune response, creating an inflamed TME that is more susceptible to the effects of checkpoint blockade.[5] Preclinical studies have demonstrated synergistic anti-tumor effects with this combination, leading to complete tumor regression and durable immunological memory in various cancer models.[3][6][7]
Mechanism of Action: Synergistic Anti-Tumor Immunity
The combination of a STING agonist and a checkpoint inhibitor leverages a multi-faceted attack on cancer cells. The STING agonist initiates a robust innate immune response, which is then sustained and amplified by the adaptive immune response unleashed by checkpoint inhibition.
Data Presentation
The following tables summarize quantitative data from preclinical studies evaluating the combination of STING agonists and checkpoint inhibitors.
Table 1: In Vivo Efficacy of STING Agonist and Checkpoint Inhibitor Combination Therapy
| Tumor Model | STING Agonist (Dose, Route) | Checkpoint Inhibitor (Dose, Route) | Monotherapy (STING Agonist) Outcome | Monotherapy (Checkpoint Inhibitor) Outcome | Combination Therapy Outcome | Reference |
| CT26 Colon Carcinoma | BMS-986301 (single dose, IT) | anti-PD-1 (unspecified dose, IP) | >90% complete regression (injected & non-injected tumors) | No regressions | 80% complete regression (injected & non-injected tumors) | [3][6] |
| B16F10 Melanoma | ISAC-8803 (10 µg, IT, twice) | IMGS-27907 (anti-PD-L1/L2) (10 mg/kg, systemic, twice weekly for 3 weeks) | ≤10% overall survival | ≤10% overall survival | 70% overall survival | [8] |
| 4T1 Breast Cancer | STING agonist (unspecified) | Atezolizumab (anti-PD-L1) (unspecified) | Tumor growth inhibition | Partial tumor growth inhibition | Synergistic tumor growth inhibition and increased survival | [9] |
| High-Grade Serous Ovarian Cancer (ID8-Trp53−/−) | STING agonist (unspecified) | anti-PD-1 antibody (unspecified) | Decreased tumor burden | Not specified | Longest survival compared to monotherapies | [10] |
IT: Intratumoral, IP: Intraperitoneal
Table 2: Immunological Changes in the Tumor Microenvironment
| Tumor Model | Treatment Combination | Key Immunological Changes | Reference |
| B16F10 Melanoma | ADU S-100 | Increased infiltration of CD8+ T cells and CD11c+ DCs | [11] |
| High-Grade Serous Ovarian Cancer (ID8-Trp53−/−) | STING agonist + anti-PD-1 | Higher intra-tumoral PD-1+ and CD69+CD62L−, CD8+ T cells | [10] |
| 4T1 Breast Cancer | STING agonist + Atezolizumab | Increased CD8+ cytotoxic T cells, decreased FOXP3+ Treg cells | [9] |
| Pancreatic Cancer (KPC model) | ADU-S100 | Increased frequency of CD8+ T cells in injected and contralateral tumors | [12] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a typical in vivo study to assess the anti-tumor efficacy of this compound in combination with a checkpoint inhibitor.
1. Materials:
-
Animals: 6-8 week old female C57BL/6 or BALB/c mice (depending on the tumor cell line).
-
Tumor Cells: Syngeneic tumor cell line (e.g., B16F10 melanoma, CT26 colon carcinoma, 4T1 breast cancer).
-
This compound: Lyophilized powder, to be reconstituted in sterile PBS or specified vehicle.
-
Checkpoint Inhibitor: Anti-mouse PD-1, PD-L1, or CTLA-4 antibody (InVivoMAb grade recommended).
-
Vehicle Control: Sterile PBS or the specific vehicle for the STING agonist.
-
Isotype Control: Isotype control antibody for the checkpoint inhibitor.
-
Calipers: For tumor measurement.
-
Syringes and Needles: For tumor cell implantation and treatment administration.
2. Procedure:
-
Tumor Implantation (Day 0):
-
Harvest tumor cells and resuspend in sterile PBS at a concentration of 1x10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Begin measuring tumors with calipers around day 7 post-implantation, or when tumors become palpable.
-
Measure tumor dimensions (length and width) every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Treatment Initiation (Approx. Day 10):
-
Randomize mice into treatment groups (n=8-10 mice per group) when the average tumor volume reaches approximately 100 mm³.
-
Group 1: Vehicle + Isotype Control
-
Group 2: this compound + Isotype Control
-
Group 3: Vehicle + Checkpoint Inhibitor
-
Group 4: this compound + Checkpoint Inhibitor
-
-
-
Treatment Administration:
-
This compound (Intratumoral): Based on literature, a typical dose for ADU-S100 is 5-50 µg per mouse.[11][13] Administer intratumorally in a volume of 25-50 µL on days 10, 14, and 17.
-
Checkpoint Inhibitor (Intraperitoneal): A typical dose for anti-PD-1 antibodies is 10 mg/kg.[8] Administer intraperitoneally twice a week for the duration of the study.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight every 2-3 days.
-
Record survival data. Euthanize mice when tumors reach the predetermined endpoint (e.g., >1500 mm³) or if they show signs of significant morbidity.
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Generate Kaplan-Meier survival curves and perform log-rank tests to compare survival between groups.
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
-
Protocol 2: Immune Cell Profiling by Flow Cytometry
This protocol provides a general framework for analyzing immune cell populations within the TME.
1. Materials:
-
Tumor Digestion Kit: (e.g., Miltenyi Biotec Tumor Dissociation Kit).
-
Red Blood Cell Lysis Buffer.
-
FACS Buffer: PBS with 2% FBS and 2 mM EDTA.
-
Fc Block: Anti-mouse CD16/32 antibody.
-
Live/Dead Stain: (e.g., Zombie Aqua™ Fixable Viability Kit).
-
Fluorochrome-conjugated Antibodies: See Table 3 for a suggested panel.
-
Flow Cytometer.
Table 3: Suggested Flow Cytometry Panel for TME Analysis
| Target | Marker | Suggested Fluorochrome | Cell Type |
| Leukocytes | CD45 | BUV395 | All leukocytes |
| T Cells | CD3 | APC-Cy7 | T cells |
| Helper T Cells | CD4 | PE-Cy7 | Helper T cells, Tregs |
| Cytotoxic T Cells | CD8 | APC | Cytotoxic T cells |
| Regulatory T Cells | FoxP3 | Alexa Fluor 647 | Regulatory T cells |
| Activation/Exhaustion | PD-1 | BV421 | Activated/exhausted T cells |
| Activation | CD69 | FITC | Activated T cells |
| Dendritic Cells | CD11c | PE | Dendritic cells |
| Macrophages | F4/80 | PerCP-Cy5.5 | Macrophages |
| Myeloid Cells | CD11b | BV605 | Myeloid cells |
2. Procedure:
-
Tumor Processing:
-
At the study endpoint, harvest tumors and place them in gentleMACS C Tubes with digestion enzymes.
-
Process tumors into single-cell suspensions using a gentleMACS Octo Dissociator according to the manufacturer's protocol.
-
Filter the cell suspension through a 70 µm cell strainer.
-
-
Staining:
-
Perform red blood cell lysis.
-
Stain with a live/dead dye.
-
Block Fc receptors with anti-CD16/32 antibody.
-
Stain with the surface antibody cocktail for 30 minutes on ice.
-
For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the transcription factor staining buffer kit instructions, then stain with the intracellular antibody.
-
-
Data Acquisition and Analysis:
-
Acquire samples on a flow cytometer.
-
Analyze the data using flow cytometry analysis software (e.g., FlowJo). Gate on live, singlet, CD45+ cells to identify immune populations.
-
Protocol 3: Cytokine and Chemokine Analysis
This protocol describes the measurement of cytokine and chemokine levels in serum and tumor homogenates.
1. Materials:
-
Blood Collection Tubes: (e.g., BD Microtainer).
-
Protein Lysis Buffer: (e.g., RIPA buffer with protease inhibitors).
-
Multiplex Cytokine/Chemokine Assay Kit: (e.g., MILLIPLEX Mouse Cytokine/Chemokine Magnetic Bead Panel or Meso Scale Discovery V-PLEX).[14][15]
-
Luminex or MSD instrument.
2. Procedure:
-
Sample Collection:
-
Serum: Collect blood via cardiac puncture or submandibular bleed at various time points post-treatment. Allow blood to clot, then centrifuge to separate serum.
-
Tumor Homogenate: Harvest tumors, weigh them, and homogenize in protein lysis buffer. Centrifuge to pellet debris and collect the supernatant.
-
-
Multiplex Assay:
-
Perform the multiplex assay according to the manufacturer's protocol. This typically involves incubating samples with antibody-coupled beads, followed by detection antibodies and a fluorescent reporter.
-
Acquire data on a Luminex or MSD instrument.
-
-
Data Analysis:
-
Use the kit's analysis software to calculate the concentrations of cytokines and chemokines (e.g., IFN-β, IFN-γ, TNF-α, IL-6, CXCL9, CXCL10) in each sample.
-
Normalize tumor cytokine levels to the total protein concentration of the homogenate.
-
Conclusion
The combination of this compound with checkpoint inhibitors represents a powerful therapeutic strategy with the potential to overcome resistance to immunotherapy and improve patient outcomes. The protocols provided here offer a framework for the preclinical evaluation of this combination therapy, enabling researchers to assess efficacy and elucidate the underlying immunological mechanisms. Careful experimental design and comprehensive analysis of the tumor microenvironment are crucial for advancing this promising approach towards clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. mersana.com [mersana.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Investigating the Therapeutic Potential for STING Agonist-Based Combination Therapies to Overcome Resistance to Immune Checkpoint Blockade in PTEN-deficient Prostate Cancer - TIMEPortal [timeportal.uchicago.edu]
- 5. researchgate.net [researchgate.net]
- 6. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. STING agonist enhances the efficacy of programmed death-ligand 1 monoclonal antibody in breast cancer immunotherapy by activating the interferon-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. STING Activated Tumor-Intrinsic Type I Interferon Signaling Promotes CXCR3 Dependent Antitumor Immunity in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. mesoscale.com [mesoscale.com]
Application Notes and Protocols for Developing a Stable Cell Line for STING Agonist-1 Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon response. This makes it a highly attractive target for the development of novel therapeutics, including cancer immunotherapies and vaccine adjuvants. High-throughput screening (HTS) of compound libraries for STING agonists requires a robust and reliable cell-based assay. This document provides a detailed guide for the development of a stable cell line expressing a STING-responsive reporter system, enabling the screening and characterization of STING agonists.
The protocol herein describes the generation of a stable HEK293T cell line co-expressing human STING and a firefly luciferase reporter gene under the control of an Interferon-Stimulated Response Element (ISRE) promoter. Activation of the STING pathway in this cell line leads to the expression of luciferase, which can be quantified to determine the potency of STING agonists.
STING Signaling Pathway
The canonical cGAS-STING signaling pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm. The enzyme cyclic GMP-AMP synthase (cGAS) binds to dsDNA and catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[1][2] cGAMP then binds to STING, a transmembrane protein located on the endoplasmic reticulum (ER).[1][2] This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[3] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[2][4] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to ISREs in the promoters of target genes, including type I interferons (e.g., IFN-β) and other inflammatory cytokines.[2][4]
Materials and Methods
Cell Line and Reagents
-
Cell Line: HEK293T (ATCC® CRL-3216™)
-
Plasmids:
-
pCMV-hSTING (expressing human STING)
-
pISRE-Luc (expressing firefly luciferase under an ISRE promoter)
-
pcDNA3.1(+) (empty vector for control)
-
-
Transfection Reagent: Lipofectamine 3000 (Thermo Fisher Scientific)
-
Selection Antibiotic: Puromycin (B1679871) (concentration to be determined by kill curve)
-
Culture Medium: DMEM, high glucose, supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
STING Agonist (Positive Control): 2'3'-cGAMP (InvivoGen)
-
Luciferase Assay Reagent: ONE-Glo™ Luciferase Assay System (Promega)
Data Presentation
| Parameter | Description | Typical Value | Reference |
| Cell Line | Human Embryonic Kidney | HEK293T | ATCC |
| Reporter Gene | Firefly Luciferase | pISRE-Luc | - |
| Selection Marker | Puromycin Resistance | pac gene | - |
| Puromycin Concentration | For HEK293T selection | 1-2 µg/mL | [1][5] |
| 2'3'-cGAMP EC50 | In HEK293-STING reporter cells | ~0.1 µM | [6] |
| Assay Incubation Time | STING agonist treatment | 6-24 hours | [7][8] |
| Luciferase Signal | Fold induction over DMSO | >10-fold | [9] |
Experimental Protocols
Protocol 1: Determination of Optimal Puromycin Concentration (Kill Curve)
To establish a stable cell line, it is crucial to determine the minimum concentration of the selection antibiotic that effectively kills non-transfected cells.
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 5 x 10^4 cells/well in 0.5 mL of complete culture medium. Incubate overnight.
-
Antibiotic Addition: The next day, prepare a series of puromycin dilutions in complete culture medium (e.g., 0, 0.5, 1, 2, 4, 6, 8, 10 µg/mL).[2]
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different puromycin concentrations.
-
Incubation and Observation: Incubate the cells and observe them daily for signs of cell death.
-
Medium Change: Replace the selective medium every 2-3 days.[2]
-
Endpoint: The optimal concentration is the lowest concentration of puromycin that causes complete cell death within 7-10 days.[2][4]
Protocol 2: Generation of a Stable STING Reporter Cell Line
-
Cell Seeding: The day before transfection, seed 2.5 x 10^5 HEK293T cells per well in a 6-well plate.
-
Transfection: Co-transfect the cells with pCMV-hSTING and pISRE-Luc plasmids (at a 1:1 ratio) using Lipofectamine 3000 according to the manufacturer's protocol.
-
Recovery: After 48 hours, passage the cells into a larger flask (e.g., T-75) in complete culture medium.
-
Selection: Add puromycin at the predetermined optimal concentration to the culture medium.
-
Maintenance: Maintain the cells under selection pressure, changing the medium every 3-4 days, until distinct antibiotic-resistant colonies are visible.
-
Clonal Isolation: Isolate single colonies using cloning cylinders or by limiting dilution and expand them in separate wells of a 24-well plate.
-
Expansion: Expand the promising clones for further validation.
Protocol 3: Validation of the Stable Cell Line
-
STING Expression Analysis (Western Blot):
-
Lyse the cells from each expanded clone and a parental HEK293T control.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against human STING, followed by an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence substrate. Clones with a clear band at the expected molecular weight for STING are considered positive.
-
-
Functional Validation (Luciferase Assay):
-
Seed the positive clones and parental HEK293T cells in a white, clear-bottom 96-well plate at 2 x 10^4 cells/well.
-
The next day, treat the cells with a known STING agonist (e.g., 10 µM 2'3'-cGAMP) and a vehicle control (DMSO).
-
Incubate for 18-24 hours.
-
Measure luciferase activity using the ONE-Glo™ Luciferase Assay System according to the manufacturer's instructions.
-
Select the clone with the highest fold induction of luciferase activity and low basal signal for subsequent screening.
-
Protocol 4: STING Agonist-1 Screening Assay
-
Cell Seeding: Seed the validated stable STING reporter cell line in white, clear-bottom 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of culture medium. Incubate overnight.
-
Compound Addition: Prepare serial dilutions of the test compounds (this compound). Add the compounds to the cells. Include wells with a positive control (e.g., 10 µM 2'3'-cGAMP) and a negative control (vehicle, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Measurement:
-
Equilibrate the plate and the ONE-Glo™ Luciferase Assay reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix briefly on an orbital shaker.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Calculate the fold induction of luciferase activity for each compound by dividing the signal from the compound-treated wells by the average signal from the vehicle control wells.
-
Compounds that induce a significant increase in luciferase activity (e.g., >3-fold over the vehicle control) are considered hits.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low transfection efficiency | Suboptimal cell health or confluency, incorrect plasmid-to-reagent ratio. | Ensure cells are healthy and at 70-80% confluency. Optimize the DNA and transfection reagent amounts. |
| No resistant colonies after selection | Antibiotic concentration is too high, ineffective transfection. | Re-evaluate the kill curve. Confirm plasmid integrity and transfection efficiency. |
| High background luciferase activity | Leaky promoter, high basal STING signaling. | Screen multiple clones to find one with a low basal signal. Ensure cells are not stressed. |
| Low fold induction with positive control | Low STING expression, inactive reporter construct. | Validate STING expression by Western blot. Sequence the reporter plasmid to confirm integrity. |
Conclusion
This application note provides a comprehensive protocol for the development and validation of a stable STING reporter cell line. This cell line serves as a valuable tool for the high-throughput screening and characterization of novel STING agonists. The detailed methodologies and troubleshooting guide are intended to facilitate the successful implementation of this assay in drug discovery and immunology research.
References
- 1. researchgate.net [researchgate.net]
- 2. tools.mirusbio.com [tools.mirusbio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. A single plasmid transfection that offers a significant advantage associated with puromycin selection, fluorescence-assisted cell sorting, and doxycycline-inducible protein expression in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. STING Reporter THP1 Cell Line [en.genomeditech.com]
Troubleshooting & Optimization
STING agonist-1 not inducing interferon response
Welcome to the technical support center for STING Agonist-1. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot experiments where a STING (Stimulator of Interferon Genes) agonist fails to induce the expected type I interferon (IFN) response.
Frequently Asked Questions (FAQs)
Q1: What is the canonical STING signaling pathway leading to interferon production?
The cGAS-STING pathway is a crucial component of the innate immune system that detects cytosolic DNA.[1] Upon binding to double-stranded DNA (dsDNA), the enzyme cGAS (cyclic GMP-AMP synthase) is activated and synthesizes the second messenger 2'3'-cGAMP.[2][3] This cGAMP molecule then binds to the STING protein, which is anchored in the endoplasmic reticulum (ER) membrane.[2][4] This binding event triggers a conformational change and oligomerization of STING, leading to its translocation from the ER to the Golgi apparatus.[2] In the Golgi, STING recruits and activates the kinase TBK1 (TANK-binding kinase 1), which in turn phosphorylates the transcription factor IRF3 (interferon regulatory factor 3).[5][6] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β, and other inflammatory cytokines.[2][6][7]
Q2: My STING agonist is not inducing an interferon response. What are the most common reasons?
There are several potential reasons for a lack of interferon response, which can be broadly categorized into three areas:
-
Cellular Context: The cell line or model system you are using may have inherent defects. This includes low or absent expression of STING or other critical pathway components (cGAS, TBK1, IRF3), or the presence of negative regulators.[1][8][9] Some cancer cell lines are known to silence STING expression as a mechanism of immune evasion.[1]
-
Reagent and Protocol: The issue could lie with the agonist itself or the experimental setup. This includes agonist degradation, incorrect dosage, poor cell permeability, or species-specific activity (e.g., some non-CDN agonists are human-specific).[10][11][12]
-
Biological Regulation and Alternative Signaling: The STING pathway is tightly regulated.[13][14] Activation can sometimes lead to IFN-independent outcomes, such as NF-κB activation or even apoptosis, particularly in certain cell types like T cells or with high agonist concentrations.[4][15] Furthermore, chronic activation can induce negative feedback loops that suppress the interferon response.[16][17]
Q3: Are there cell-type-specific differences in STING signaling?
Yes, the expression and activity of the STING pathway can vary significantly between different cell types. For instance, myeloid cells like macrophages and dendritic cells are generally highly responsive.[4] In contrast, some tumor cells have been shown to have impaired STING responses.[18] Importantly, some cell lines commonly used in labs, such as HEK293T, do not express endogenous STING and require transfection to study the pathway.[19][20] It is crucial to verify STING expression in your specific cell model.
Q4: Can a STING agonist be active without inducing interferons?
Yes. STING activation is not solely linked to interferon production. It can also lead to the activation of the NF-κB pathway, which drives the expression of other pro-inflammatory cytokines.[4] In some contexts, particularly with high doses of agonists or in specific cell types like T cells, STING activation can induce apoptosis, which would preclude a sustained interferon response.[4][15] Therefore, it is possible for the agonist to be biologically active but not produce the specific IFN-I readout you are measuring.
Q5: What are the essential positive and negative controls for my experiment?
-
Positive Controls:
-
Cell Line: Use a cell line known to have a robust STING pathway, such as THP-1 monocytes or BJ-5ta fibroblasts.
-
Stimulus: Use a well-characterized STING agonist like 2'3'-cGAMP, which directly binds STING.[21] Alternatively, transfecting dsDNA (e.g., Herring Testis DNA) can be used to activate the full cGAS-STING axis.[21]
-
-
Negative Controls:
-
Vehicle Control: Treat cells with the same vehicle (e.g., DMSO, PBS) used to dissolve the STING agonist.
-
STING-deficient cells: Use a STING knockout or knockdown cell line to confirm that the observed response is STING-dependent.[21][22][23]
-
Unstimulated Control: Cells that receive no treatment to establish a baseline for all measurements.
-
Troubleshooting Guide
Use this guide to diagnose why your STING agonist may not be producing an interferon response.
Question 1: Have you confirmed the activation of immediate downstream signaling proteins?
A lack of interferon protein or mRNA can be due to a problem far downstream. The first step is to check for the phosphorylation of TBK1 (at Ser172) and IRF3 (at Ser366/386) via Western blot, which are direct consequences of STING activation.[21]
-
If NO phosphorylation of TBK1 or IRF3 is observed, proceed to Question 2.
-
If YES, phosphorylation of TBK1 and IRF3 is observed, proceed to Question 3.
Question 2: Why is there no p-TBK1 or p-IRF3 signal?
This indicates a problem with the agonist itself, the cellular machinery upstream of TBK1, or the experimental protocol.
Troubleshooting Table: Issues Upstream of TBK1/IRF3 Phosphorylation
| Potential Cause | Recommended Action & Troubleshooting Steps | Typical Parameters |
| Agonist Integrity / Activity | Verify Agonist: Purchase a new batch or from a different vendor. Test its activity in a reliable positive control cell line (e.g., THP-1). Check Species Specificity: Ensure your agonist is active against the STING variant of your model (e.g., mouse vs. human). Some non-CDN agonists are species-specific.[10] | N/A |
| Low or Absent STING Expression | Confirm STING Protein Levels: Perform a Western blot for total STING protein in your experimental cells. Compare to a positive control cell line.[21] Check for Silencing: In cancer cells, STING expression can be epigenetically silenced.[1] | N/A |
| Defective Upstream Components | Check cGAS: If using an indirect agonist (like dsDNA), ensure cGAS is expressed and functional. Sequence STING Gene: Consider sequencing the STING1 gene in your cell line to check for loss-of-function mutations. | N/A |
| Improper Agonist Delivery | Optimize Concentration: Perform a dose-response curve. Insufficient concentration will not trigger a response.[21] Check Permeability: Natural CDNs like cGAMP have poor cell membrane permeability.[10][11] Use a transfection reagent (e.g., Lipofectamine) or a digitonin (B1670571) permeabilization protocol for delivery.[19][24] | 2'3'-cGAMP: 0.5-10 µg/mL[21][24] ADU-S100: 10-50 µmol/L[25] |
| Incorrect Timing | Time Course Experiment: Perform a time-course experiment. Peak p-TBK1/p-IRF3 levels typically occur within 1-4 hours post-stimulation.[21] | Incubation Time: 1-6 hours for phosphorylation events.[21][26] |
Question 3: TBK1/IRF3 are phosphorylated, but there is still no interferon. Why?
This points to a block in transcription, translation, or secretion, or the induction of a negative regulatory pathway.
Troubleshooting Table: Issues Downstream of TBK1/IRF3 Phosphorylation
| Potential Cause | Recommended Action & Troubleshooting Steps | Typical Parameters |
| Blocked Transcription / Translation | Check IFNB1 mRNA: Use RT-qPCR to measure IFNB1 transcript levels. If mRNA is present but protein is not, there may be a translational block. Check for General Cellular Stress: Ensure the agonist concentration isn't causing widespread apoptosis, which would halt protein synthesis. | RT-qPCR Timepoint: 4-8 hours post-stimulation.[26] |
| Induction of Negative Feedback | Measure Inhibitory Cytokines: High STING activation can induce immunosuppressive pathways. Measure cytokines like IL-10 or IL-35.[17] Evaluate Cell Death: High agonist doses can cause T cell apoptosis.[4][15] Perform a cell viability assay (e.g., Annexin V/PI staining). | N/A |
| Assay Sensitivity / Timing | Optimize Assay: Ensure your ELISA or other protein detection method is sensitive enough. Check Supernatant Timing: Secreted IFN-β protein levels typically peak later than mRNA or phosphorylation. Collect supernatants at 18-24 hours post-stimulation.[24] | ELISA Timepoint: 18-24 hours post-stimulation.[24] |
| IFN-Independent Signaling | Measure NF-κB Activation: STING can activate NF-κB independently of the IFN response.[4] Perform a Western blot for phosphorylated p65. Measure NF-κB Target Genes: Use RT-qPCR to measure expression of NF-κB targets like CXCL10.[22] | N/A |
Key Experimental Protocols
Protocol 1: Western Blot for Phosphorylated TBK1 and IRF3
This protocol is designed to verify the activation of kinases directly downstream of STING.
-
Cell Seeding: Plate 1-2 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Stimulation: Treat cells with the STING agonist at the desired concentration. Include positive (e.g., 5 µg/mL 2'3'-cGAMP) and negative (vehicle) controls.
-
Incubation: Incubate for 1-3 hours at 37°C.[21]
-
Lysis: Wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Scrape and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C. Quantify the protein concentration of the supernatant using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-TBK1 (Ser172), total TBK1, p-IRF3 (Ser386), total IRF3, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash 3x with TBST. Add ECL substrate and visualize the bands using a chemiluminescence imager.
Protocol 2: RT-qPCR for IFNB1 and ISG Expression
This protocol measures the transcriptional upregulation of the primary type I interferon gene and an interferon-stimulated gene (ISG).
-
Cell Seeding and Stimulation: Follow steps 1-2 from the Western Blot protocol.
-
Incubation: Incubate for 4-6 hours at 37°C.[26]
-
RNA Extraction: Wash cells with PBS and lyse them directly in the well using a buffer from a commercial RNA extraction kit (e.g., RNeasy Kit, Qiagen). Proceed with RNA extraction according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 500-1000 ng of total RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for your target genes (IFNB1, CXCL10, ISG15) and a housekeeping gene (ACTB, GAPDH).
-
Analysis: Run the reaction on a qPCR instrument. Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Protocol 3: ELISA for Secreted Interferon-Beta
This protocol quantifies the amount of IFN-β protein secreted into the cell culture medium.
-
Cell Seeding and Stimulation: Seed cells in a 24-well plate. The next day, treat with the STING agonist.[24]
-
Incubation: Incubate for 18-24 hours at 37°C to allow for protein synthesis and secretion.[24]
-
Supernatant Collection: Carefully collect the cell culture supernatant and centrifuge at 1,000 x g for 10 minutes to pellet any detached cells.
-
ELISA Procedure: Perform the ELISA using a commercial kit for human or mouse IFN-β, following the manufacturer's instructions precisely. This typically involves coating a plate with a capture antibody, adding standards and samples, adding a detection antibody, adding a substrate, and reading the absorbance on a plate reader.
-
Quantification: Calculate the concentration of IFN-β in your samples by comparing their absorbance values to the standard curve.
Visualizations
Caption: The canonical cGAS-STING signaling pathway.
Caption: General workflow for testing a STING agonist.
Caption: A logical flowchart for troubleshooting experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Regulation and Function of the cGAS-STING Pathway: Mechanisms, Post-Translational Modifications, and Therapeutic Potential in Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. No Longer A One-Trick Pony: STING Signaling Activity Beyond Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of cGAS and STING signaling during inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of the cGAS-STING Pathway | Annual Reviews [annualreviews.org]
- 15. SHR1032, a novel STING agonist, stimulates anti-tumor immunity and directly induces AML apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. Methods of Assessing STING Activation and Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Brief report: STING expressed in tumor and non-tumor compartments has distinct roles in regulating anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Unleashing the Power of STING Agonists: Driving Tumor-Specific Immune Responses [synapse.patsnap.com]
- 24. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
batch-to-batch variability of STING agonist-1
Welcome to the technical support center for STING Agonist-1. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and answer frequently asked questions related to the use of this compound in experimental settings. The primary focus is to address and mitigate the challenges of batch-to-batch variability.
Diagram 1: The cGAS-STING Signaling Pathway
To provide a foundational understanding, the diagram below illustrates the canonical cGAS-STING signaling pathway, which is the target of this compound. Activation of this pathway is crucial for the innate immune response to cytosolic DNA.[1][2][3]
Caption: Overview of the cGAS-STING signaling cascade.
Frequently Asked Questions (FAQs)
Q1: Why are my experimental results different when using a new lot of this compound?
A1: Batch-to-batch variation is a known challenge for complex synthetic molecules and can stem from minor differences in the manufacturing process.[4][5][6][7][8] This can lead to changes in purity, potency, or the presence of impurities that could affect biological activity. It is crucial for laboratories to have procedures in place to quantify this variation before using a new lot for critical experiments.[5]
Q2: How can I validate a new lot of this compound to ensure consistency?
A2: We strongly recommend performing a side-by-side comparison of the new lot with a previously validated "gold standard" lot. The most effective method is to generate a full dose-response curve for both lots in a relevant cell-based assay, such as measuring IFN-β secretion in THP-1 cells.[9] Calculate the EC50 values for both lots and ensure they fall within an acceptable range (e.g., ± 2-fold) of each other.
Q3: What are the best cell lines to test the activity of this compound?
A3: Human monocytic cell lines like THP-1 are highly recommended as they express all components of the STING pathway and produce a robust Type I interferon response upon stimulation.[9][10] Freshly isolated human peripheral blood mononuclear cells (PBMCs) are also an excellent system for assessing agonist activity.[9] For mechanistic studies, HEK293T cells can be engineered to express STING, allowing for controlled experiments.[1] It is important to verify STING protein expression in your chosen cell line via Western blot, as some cell lines may have low or absent expression.[11]
Q4: My cells are not responding consistently to this compound. What are the common causes?
A4: Inconsistent cellular response can be due to several factors:
-
Cell Health: Ensure cells are healthy and in the exponential growth phase. Stressed or overly confluent cells respond poorly.[12]
-
Cell Passage Number: Use cells within a defined, low passage number range. Continuous passaging can lead to genetic drift and altered phenotypes, including changes in STING expression or signaling efficiency.[12]
-
Agonist Degradation: Ensure the agonist is stored correctly (as per the datasheet) and that working solutions are prepared fresh from a validated stock for each experiment.[12]
-
Mycoplasma Contamination: Mycoplasma can activate innate immune pathways, leading to high background or altered cellular responses. Regularly test your cell cultures.
Q5: What are the key downstream readouts to confirm STING pathway activation?
A5: The primary readouts for STING activation include:
-
Phosphorylation of Pathway Proteins: Increased phosphorylation of TBK1 (at Ser172) and IRF3 (at Ser366) are early and specific markers of pathway activation.[11] These can be measured by Western blot.
-
Type I Interferon Production: Measuring the secretion of IFN-β into the cell culture supernatant via ELISA is a robust and common method to quantify STING activation.[9]
-
Interferon-Stimulated Gene (ISG) Expression: Using reporter cell lines (e.g., THP-1 Lucia ISG) that express a reporter gene like luciferase under the control of an ISG promoter provides a highly sensitive and quantitative readout.[10][13]
-
Pro-inflammatory Cytokines: Measurement of other cytokines and chemokines, such as CXCL10 (IP-10), can also be used as an indicator of STING-mediated immune activation.[14]
Troubleshooting Guide for Batch-to-Batch Variability
This guide provides a structured approach to diagnosing and resolving issues related to the variability of this compound.
Diagram 2: Troubleshooting Logic for Inconsistent Activity
Caption: A decision tree for troubleshooting inconsistent results.
Table 1: Troubleshooting Common Issues
| Observed Problem | Potential Cause | Recommended Solution |
| Reduced IFN-β secretion with new lot | 1. Lower potency of the new agonist lot.2. Degradation of the agonist stock solution.3. Change in cell responsiveness (high passage number).[12] | 1. Perform a side-by-side dose-response analysis of the new vs. old lot. Calculate EC50 values for comparison.2. Prepare fresh dilutions from a powder or concentrated stock for every experiment.3. Thaw a fresh, low-passage vial of cells for the validation experiment. |
| High background signal (high IFN-β in vehicle control) | 1. Mycoplasma or other microbial contamination in cell culture.2. Endotoxin contamination in reagents or water.3. Cross-contamination of wells. | 1. Test cells for mycoplasma. Discard contaminated cultures.2. Use endotoxin-free water and reagents. 3. Ensure careful pipetting technique. Use fresh tips for each well. |
| High variability between replicate wells (%CV > 15%) | 1. Inaccurate pipetting.2. Inconsistent cell seeding density.3. Edge effects in the microplate. | 1. Calibrate pipettes. Use reverse pipetting for viscous solutions.2. Ensure a homogenous single-cell suspension before plating.3. Avoid using the outermost wells of the plate, or fill them with sterile media to maintain humidity. |
| Complete loss of activity | 1. Incorrect agonist concentration (dilution error).2. Use of a cell line that does not express STING.3. Agonist is inactive (degraded or incorrect compound). | 1. Double-check all dilution calculations. Prepare a fresh serial dilution.2. Confirm STING expression in your cell line by Western blot.3. Test the agonist on a positive control cell line known to be responsive (e.g., THP-1). |
Experimental Protocols & Data
Diagram 3: Workflow for New Lot Qualification
Caption: Standard workflow for qualifying a new agonist batch.
Table 2: Representative Potency Data for this compound
The following table provides typical EC50 values for this compound in common cell-based assays. Use this as a guideline for your lot qualification experiments.
| Cell Line | Assay Readout | Typical EC50 Range (µM) | Notes |
| THP-1 | IFN-β Secretion (ELISA) | 5 - 20 | A robust and reliable system for potency testing.[9] |
| THP-1-Lucia™ ISG | ISG-Luciferase Activity | 2 - 10 | Higher sensitivity compared to ELISA. |
| Human PBMCs | IFN-β Secretion (ELISA) | 10 - 50 | More physiologically relevant; can have higher donor-to-donor variability.[9] |
| HEK293T (hSTING) | ISG-Luciferase Activity | 1 - 5 | Clean system for studying direct STING activation without other innate sensors. |
Protocol 1: Potency Validation using IFN-β ELISA
This protocol describes how to generate a dose-response curve to compare a new lot of this compound against a reference lot.
Materials:
-
THP-1 cells (low passage)
-
RPMI-1640 media + 10% FBS
-
96-well cell culture plates
-
This compound: New Lot and Reference Lot
-
Vehicle Control (e.g., DMSO)
-
Human IFN-β ELISA Kit
Procedure:
-
Cell Plating: Seed THP-1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 2-4 hours to allow cells to settle.
-
Agonist Preparation:
-
Prepare 2X final concentration serial dilutions of both the new and reference lots of this compound in culture medium. A typical 8-point curve might range from 200 µM to 0.1 µM (2X).
-
Prepare a 2X vehicle control solution.
-
-
Cell Treatment:
-
Carefully add 100 µL of the 2X agonist dilutions or vehicle control to the corresponding wells. This brings the final volume to 200 µL and the agonist to a 1X concentration.
-
Include a "media only" control (no cells) to check for background in the ELISA.
-
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.[9]
-
Supernatant Harvest: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect 150 µL of the supernatant from each well without disturbing the cell pellet.
-
ELISA: Perform the IFN-β ELISA on the collected supernatants according to the kit manufacturer's instructions.
-
Data Analysis:
-
Calculate the concentration of IFN-β in each well based on the standard curve.
-
Plot IFN-β concentration vs. log[Agonist Concentration].
-
Use a non-linear regression (four-parameter) model to calculate the EC50 for each lot. Compare the values to determine if the new lot is within the acceptable range.
-
References
- 1. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sanbio.nl [sanbio.nl]
- 3. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy [mdpi.com]
- 4. A DNA‐Modularized STING Agonist with Macrophage‐Selectivity and Programmability for Enhanced Anti‐Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lot-to-Lot Variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [research-repository.griffith.edu.au]
- 7. myadlm.org [myadlm.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. SHR1032, a novel STING agonist, stimulates anti-tumor immunity and directly induces AML apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. STING Activated Tumor-Intrinsic Type I Interferon Signaling Promotes CXCR3 Dependent Antitumor Immunity in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
off-target effects of STING agonist-1 in cell lines
Disclaimer: The following information is for research use only. "STING Agonist-1" is a representative small molecule, non-cyclic dinucleotide STING agonist. The data presented here are compiled from literature on well-characterized STING agonists such as diABZI and ADU-S100 and should be considered illustrative. Always refer to the specific product information sheet for your reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent activator of the Stimulator of Interferon Genes (STING) pathway. It binds directly to the STING protein, inducing a conformational change that leads to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes, translocates to the nucleus, and initiates the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[1][2][3] This signaling cascade is central to the innate immune response to cytosolic DNA.[4]
Q2: In which cell lines is this compound expected to be active?
The activity of this compound is dependent on the expression of the STING protein. It is highly active in immune cell lines such as human monocytic THP-1 cells and in primary cells like peripheral blood mononuclear cells (PBMCs).[5][6] Activity has also been observed in various cancer cell lines, including some melanomas and breast carcinomas, although STING expression can be variable or silenced in some tumors.[7] It is crucial to verify STING protein expression in your cell line of interest by Western blot.
Q3: Are there known off-target effects of this compound?
Yes, off-target effects have been reported for STING agonists. A significant concern is dose-dependent cytotoxicity in T cells, which can compromise anti-tumor immune responses.[1] Some STING agonists may also activate other signaling pathways, such as NF-κB, independently or in concert with the IRF3 pathway.[4][6] In some contexts, STING activation can also induce apoptosis or necroptosis.[8][9] It is important to perform dose-response experiments and assess cell viability to determine the optimal concentration for your specific cell line and experimental goals.
Q4: How can I confirm that the observed effects in my experiment are on-target?
To confirm on-target activity, it is recommended to use a STING knockout (KO) or knockdown cell line as a negative control. In such a cell line, this compound should not induce the phosphorylation of TBK1 and IRF3, nor the production of type I interferons. Comparing the response in wild-type versus STING-deficient cells is the most definitive way to verify on-target effects.
Troubleshooting Guides
Problem 1: No or low induction of IFN-β after treatment with this compound.
-
Possible Cause 1: Low or absent STING expression in the cell line.
-
Troubleshooting Step: Verify STING protein expression by Western blot. Compare the expression level to a positive control cell line known to express STING, such as THP-1 cells.
-
-
Possible Cause 2: Inappropriate concentration of this compound.
-
Troubleshooting Step: Perform a dose-response experiment with a range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal effective concentration for your cell line.
-
-
Possible Cause 3: Incorrect incubation time.
-
Troubleshooting Step: Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the peak time for IFN-β production in your cell model.
-
-
Possible Cause 4: Degraded this compound.
-
Troubleshooting Step: Ensure the agonist has been stored correctly according to the manufacturer's instructions. Prepare fresh dilutions for each experiment.
-
Problem 2: High levels of cell death observed in culture.
-
Possible Cause 1: Off-target cytotoxicity.
-
Troubleshooting Step: Reduce the concentration of this compound. Perform a cytotoxicity assay (e.g., MTT or LDH release assay) to determine the EC50 for cytotoxicity in your specific cell line (see Table 1 for representative data).
-
-
Possible Cause 2: On-target induction of apoptosis.
-
Troubleshooting Step: STING activation can lead to apoptosis in some cell types, particularly malignant B cells and T cells.[8] Assess markers of apoptosis (e.g., cleaved caspase-3 by Western blot) to determine if the cell death is programmed. Consider using a pan-caspase inhibitor to see if it rescues the phenotype, which can help elucidate the mechanism.
-
-
Possible Cause 3: Cell line is particularly sensitive.
-
Troubleshooting Step: If possible, test the agonist in a less sensitive cell line to confirm its activity at non-toxic concentrations.
-
Data Presentation
Table 1: Representative Potency and Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay | Parameter | Value | Reference |
| THP-1 Dual™ | IRF-Luciferase Reporter | EC50 | 3.03 µg/mL (ADU-S100) | [6] |
| THP-1 Dual™ | NF-κB-SEAP Reporter | EC50 | 4.85 µg/mL (ADU-S100) | [6] |
| Human PBMCs | IFN-β Secretion | EC50 | 130 nM (diABZI) | [10] |
| LNCaP (Prostate Cancer) | Co-culture with PBMCs | % Cell Killing (1 µg/mL) | 33% | [11] |
| PC3 (Prostate Cancer) | Co-culture with PBMCs | % Cell Killing (1 µg/mL) | 36% | [11] |
| T Cells | Cytotoxicity Assay | LDH Release | Significant increase at 24h | [12] |
Table 2: Representative Cytokine Profile in Human PBMCs after 24h Treatment with this compound
| Cytokine | Fold Increase over Vehicle Control |
| IFN-β | >100 |
| TNF-α | ~50 |
| IL-6 | ~75 |
| CXCL10 (IP-10) | >200 |
| CCL5 (RANTES) | ~40 |
(Note: These are representative values and the actual fold increase can vary depending on the donor and experimental conditions.)
Experimental Protocols
Protocol 1: Western Blot for STING Pathway Activation
This protocol is for assessing the phosphorylation of STING, TBK1, and IRF3.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., THP-1) in a 6-well plate to reach 70-80% confluency on the day of the experiment.
-
Treat cells with this compound at the desired concentrations for the appropriate time (e.g., 1-4 hours for phosphorylation events). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
-
Membrane Transfer:
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[13]
-
Incubate the membrane with primary antibodies (e.g., anti-p-TBK1, anti-p-IRF3, anti-p-STING, and their total protein counterparts, plus a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection:
Protocol 2: Cytokine Profiling by Multiplex Bead-Based Immunoassay
This protocol allows for the simultaneous quantification of multiple cytokines from cell culture supernatants.
-
Sample Collection:
-
Seed and treat cells as described in Protocol 1, but for a longer duration (e.g., 24 hours) to allow for cytokine secretion.
-
Centrifuge the plate/tubes and carefully collect the supernatant. Store at -80°C if not used immediately.
-
-
Assay Preparation:
-
Bring all kit reagents (capture beads, detection antibodies, standards, buffers) to room temperature.
-
Prepare the cytokine standards by performing serial dilutions as per the manufacturer's instructions (e.g., MILLIPLEX kits).[17]
-
-
Immunoassay:
-
Add the capture antibody-conjugated beads to the wells of a 96-well filter plate.
-
Wash the beads using a vacuum manifold.
-
Add 50 µL of your samples and standards to the appropriate wells.
-
Incubate on a plate shaker for the recommended time (e.g., 2 hours at room temperature or overnight at 4°C).
-
Wash the beads.
-
Add the biotinylated detection antibody cocktail.
-
Incubate on a plate shaker for 1 hour at room temperature.
-
Wash the beads.
-
Add Streptavidin-Phycoerythrin (SAPE).
-
Incubate on a plate shaker for 30 minutes at room temperature.
-
Wash the beads and resuspend in sheath fluid.
-
-
Data Acquisition and Analysis:
Visualizations
Caption: Canonical STING signaling pathway activated by this compound.
Caption: Troubleshooting workflow for high cell death.
References
- 1. No Longer A One-Trick Pony: STING Signaling Activity Beyond Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Stimulation of Interferon Genes (STING) Signal and Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor cell-directed STING agonist antibody-drug conjugates induce type III interferons and anti-tumor innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination of Interleukin-15 With a STING Agonist, ADU-S100 Analog: A Potential Immunotherapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. 2.5. Multiplex Bead-Based Cytokine Assay [bio-protocol.org]
- 19. bio-rad.com [bio-rad.com]
Navigating STING Agonist-1 Therapy: A Guide to Minimizing Toxicity in Animal Models
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with STING agonist-1 in animal models. Our goal is to help you optimize the therapeutic window of your STING agonist candidates by minimizing toxicity while preserving efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the common toxicities observed with this compound administration in animal models?
A1: Systemic administration of STING agonists can lead to significant toxicities, primarily due to a "cytokine storm," characterized by the excessive release of pro-inflammatory cytokines.[1][2] Common adverse events include pyrexia, injection site pain, and headache.[3] In preclinical models, this can manifest as weight loss, lethargy, and in severe cases, mortality. This systemic inflammation is a major hurdle in the clinical translation of STING agonists.[2]
Q2: How does the route of administration impact the toxicity of this compound?
A2: The route of administration is a critical determinant of this compound toxicity.
-
Systemic administration (e.g., intravenous or intraperitoneal) often leads to widespread, uncontrolled STING activation in various tissues, resulting in systemic inflammation and a higher risk of dose-limiting toxicities.[4][5]
-
Intratumoral administration is a common strategy to localize the immune response and minimize systemic side effects.[1] However, this approach is limited to accessible tumors and may not be suitable for metastatic disease.[2][6]
Q3: What are the primary strategies to mitigate this compound toxicity?
A3: Several strategies are being explored to reduce the toxicity of STING agonists:
-
Targeted Delivery: Utilizing delivery systems that concentrate the agonist at the tumor site can significantly reduce systemic exposure and associated side effects.[7][8]
-
Dose Optimization: Carefully determining the optimal dose and schedule can maximize the therapeutic window, avoiding excessive immune stimulation.[7][9]
-
Combination Therapies: Combining STING agonists with agents that can counteract excessive inflammation, such as certain inhibitors, may improve tolerability.[10]
-
Novel Formulations: Developing next-generation STING agonists with improved pharmacokinetic and pharmacodynamic profiles is an active area of research.[11]
Troubleshooting Guide
Problem: High systemic toxicity and animal morbidity after systemic administration of this compound.
| Possible Cause | Recommended Solution |
| Excessive Cytokine Release (Cytokine Storm) | - Reduce the dose: Perform a dose-titration study to identify the maximum tolerated dose (MTD).[7] - Change the route of administration: If feasible, switch to intratumoral injection to localize the effects.[1] - Utilize a targeted delivery system: Encapsulate the agonist in nanoparticles or conjugate it to a tumor-targeting antibody (ADC) to improve its therapeutic index.[2][6][8] - Pre-treat with cytokine-mitigating agents: Consider co-administration with agents like dexamethasone (B1670325) or anti-IL-6R antibodies, which have shown potential in preclinical models to reduce cytokine release without compromising anti-tumor efficacy.[12] |
| Off-Target Activation | - Enhance tumor-specific delivery: Employ strategies like antibody-drug conjugates (ADCs) that target tumor-associated antigens, ensuring the STING agonist is preferentially delivered to cancer cells.[2][13][14] - Use pH-sensitive linkers: Formulate the agonist with linkers that release the drug in the acidic tumor microenvironment, reducing activation in healthy tissues.[15] |
| Rapid Systemic Clearance and Biodistribution | - Incorporate into a nanocarrier: Formulations like liposomes or polymer-based nanoparticles can alter the pharmacokinetic profile, prolonging circulation time and promoting accumulation in the tumor.[16][17] |
Data on Toxicity and Mitigation Strategies
Table 1: Impact of Delivery System on STING Agonist-Induced Cytokine Levels in Mice
| Delivery System | STING Agonist | Route of Administration | Serum IL-6 Levels (pg/mL) at 6h post-injection | Serum TNF-α Levels (pg/mL) at 6h post-injection | Reference |
| Free Agonist | diABZI | Intravenous | ~1500 | ~800 | [18] |
| Antibody-Drug Conjugate (ADC) | IMSA172-αEGFR | Intravenous | Significantly lower than free agonist | Significantly lower than free agonist | [6] |
| Lipid Nanodiscs (LND) | CDN | Intravenous | Modest and transient increase | Not specified | [17] |
Note: The values presented are illustrative and compiled from multiple sources. Direct comparison between studies may be challenging due to differences in experimental conditions.
Key Signaling Pathways and Experimental Workflows
STING Signaling Pathway
Activation of the STING (Stimulator of Interferon Genes) pathway is central to the anti-tumor immune response. The following diagram illustrates the canonical STING signaling cascade.
Caption: Canonical STING signaling pathway.
Experimental Workflow for Assessing STING Agonist Toxicity
This workflow outlines the key steps for evaluating the toxicity of a novel this compound formulation in an animal model.
Caption: Workflow for in vivo toxicity assessment.
Troubleshooting Logic for High Toxicity
This diagram provides a logical approach to troubleshooting unexpected toxicity in your experiments.
Caption: Troubleshooting high STING agonist toxicity.
Detailed Experimental Protocols
Protocol 1: In Vivo Assessment of Cytokine Release Syndrome (CRS)
Objective: To quantify the systemic cytokine response following this compound administration in mice.
Materials:
-
Tumor-bearing mice (e.g., C57BL/6 with B16-F10 melanoma)
-
This compound formulation
-
Sterile PBS (vehicle control)
-
Blood collection supplies (e.g., retro-orbital sinus or tail vein)
-
Microcentrifuge tubes with anticoagulant (e.g., EDTA)
-
Cytokine analysis kit (e.g., ELISA or Cytometric Bead Array for IL-6, TNF-α, IFN-β)
Procedure:
-
Animal Dosing: Administer the this compound formulation or vehicle control to tumor-bearing mice via the desired route (e.g., intravenous).
-
Blood Sampling: At predetermined time points (e.g., 2, 6, and 24 hours post-administration), collect blood samples.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Cytokine Measurement: Quantify the concentrations of key pro-inflammatory cytokines (IL-6, TNF-α, IFN-β) in the plasma using a validated immunoassay according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels between the treatment and vehicle control groups at each time point.
Protocol 2: Western Blot for STING Pathway Activation
Objective: To assess the activation of the STING signaling pathway in tumor tissue or immune cells by detecting the phosphorylation of key proteins.
Materials:
-
Tumor tissue or isolated immune cells (e.g., splenocytes)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pSTING, anti-pTBK1, anti-pIRF3, and total protein controls)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Homogenize tissue or lyse cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
References
- 1. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 2. pnas.org [pnas.org]
- 3. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the promise of systemic STING agonist for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delivery of STING agonists for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienmag.com [scienmag.com]
- 8. Nanodelivery Strategies for STING Agonists: Toward Efficient Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 18F-FDG PET Visualizes Systemic STING Agonist-Induced Lymphocyte Activation in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STINGing Cancer: Development, Clinical Application, and Targeted Delivery of STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Discovery and Optimization of a STING Agonist Platform for Application in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tumor-targeted delivery of a STING agonist improves cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. STING Agonists/Antagonists: Their Potential as Therapeutics and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. STING agonist delivery by tumour-penetrating PEG-lipid nanodiscs primes robust anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
Validation & Comparative
A Head-to-Head Battle: Comparing the Activity of a Synthetic STING Agonist to the Natural Ligand cGAMP
A definitive guide for researchers navigating the landscape of STING pathway activators. This document provides a comprehensive comparison of a potent synthetic STING agonist, here represented by diABZI ("STING agonist-1"), and the endogenous activator, 2'3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP). This guide delves into their mechanisms, comparative efficacy based on experimental data, and detailed protocols for key assays, empowering researchers to make informed decisions for their immunology and oncology research.
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, orchestrating powerful anti-tumor and anti-viral responses.[1] Activation of this pathway has emerged as a promising strategy in cancer immunotherapy.[1] While cGAMP is the natural activator synthesized by cGAS upon detection of cytosolic DNA, a variety of synthetic STING agonists have been developed with the aim of enhancing therapeutic efficacy.[2][3][4] This guide focuses on a direct comparison of the activity of a well-characterized and highly potent non-cyclic dinucleotide (non-CDN) synthetic agonist, diABZI, with the natural CDN, cGAMP.
The STING Signaling Pathway: A Tale of Two Activators
The canonical STING signaling cascade is initiated when cGAMP binds to the STING protein located on the endoplasmic reticulum.[2][5][6][7][8] This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. There, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[5][6][8] Phosphorylated IRF3 then dimerizes and moves to the nucleus to drive the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines.[5][6][8] Synthetic agonists like diABZI also activate this pathway by directly binding to STING, albeit with different molecular interactions and potencies.[3]
Comparative Performance: diABZI ("this compound") vs. cGAMP
Experimental data consistently demonstrates that the synthetic agonist diABZI is significantly more potent than the natural ligand cGAMP in activating the STING pathway. This heightened potency is reflected in its lower half-maximal effective concentration (EC50) for inducing type I interferon production.
| Parameter | This compound (diABZI) | 2'3'-cGAMP (Endogenous Ligand) | Cell Type | Reference |
| IFN-β Secretion EC50 | ~130 nM | ~70 µM | Human PBMCs | [1][2][9] |
| IFN-β Secretion EC50 | ~186 nM | Not specified | Mouse Cells | [8] |
| IRF Reporter Activity EC50 | ~0.144 nM | Not specified | THP1-Dual Cells | [5][10] |
| In Vivo Anti-Tumor Efficacy | Complete tumor regression in syngeneic mouse models (e.g., CT-26) | Can inhibit tumor growth, but generally less potent than optimized synthetic agonists | BALB/c Mice | [2][8][9] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate comparison of STING agonists. Below are protocols for commonly used assays to evaluate their activity.
IFN-β Reporter Gene Assay
This assay provides a quantitative measure of type I interferon signaling by utilizing a reporter cell line that expresses a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE).
Materials:
-
IRF-Luciferase reporter cell line (e.g., THP-1-Dual™ cells)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (diABZI) and cGAMP
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density that will result in 70-90% confluency on the day of treatment. For THP-1 cells, a density of approximately 40,000 cells per well is often used.[11]
-
Agonist Preparation: Prepare serial dilutions of this compound and cGAMP in cell culture medium. A typical starting concentration range for diABZI is 0.1 nM to 1 µM, and for cGAMP is 1 µM to 100 µM.
-
Cell Treatment: Add the diluted agonists to the appropriate wells. Include a vehicle-only control.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.[11]
-
Luciferase Assay: After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a luminometer.
-
Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control. Plot the dose-response curves and determine the EC50 values for each agonist.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
ELISA is a widely used method to quantify the concentration of secreted cytokines, such as IFN-β, in cell culture supernatants following STING agonist treatment.
Materials:
-
Human or mouse immune cells (e.g., PBMCs, bone marrow-derived macrophages)
-
Cell culture medium
-
This compound (diABZI) and cGAMP
-
96-well cell culture plates
-
Human or mouse IFN-β ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate. For human PBMCs, a density of 5 x 10^5 cells/well is common.[4]
-
Agonist Stimulation: Treat the cells with various concentrations of this compound and cGAMP for a specified period (typically 24 hours).[1][4]
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA Protocol: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves adding the supernatant to a pre-coated plate, followed by the addition of a detection antibody, a substrate, and a stop solution.[4]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve using the provided standards. Calculate the concentration of IFN-β in each sample by interpolating from the standard curve.
In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
This experiment evaluates the ability of STING agonists to inhibit tumor growth in a live animal model with a competent immune system.
Materials:
-
Syngeneic mouse strain (e.g., BALB/c)
-
Tumor cell line compatible with the mouse strain (e.g., CT26 colorectal carcinoma)
-
This compound (diABZI) and cGAMP formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a known number of tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Treatment Administration: Once tumors are established, randomize the mice into treatment groups (vehicle control, this compound, cGAMP). Administer the treatments via the desired route (e.g., intravenous, intratumoral). For diABZI, an intravenous dosing regimen of 1.5-3 mg/kg on days 1, 4, and 8 has been shown to be effective.[7][8]
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Endpoint: Continue monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration (e.g., 43 days).[8] Monitor animal survival.
-
Data Analysis: Plot the average tumor growth curves for each group. Analyze for statistically significant differences in tumor growth and survival between the treatment groups.
Conclusion
The synthetic STING agonist diABZI demonstrates substantially higher potency in activating the STING pathway compared to the endogenous ligand cGAMP. This is evident from its significantly lower EC50 values in in vitro assays and its robust anti-tumor efficacy in preclinical in vivo models. The enhanced activity of synthetic agonists like diABZI highlights their therapeutic potential in oncology and other areas where robust immune activation is desired. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies and further explore the therapeutic utility of novel STING agonists.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. STING agonist diABZI 3 | STING agonist | Probechem Biochemicals [probechem.com]
- 3. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. selleckchem.com [selleckchem.com]
- 7. diABZI this compound trihydrochloride | Benchchem [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to Synthetic STING Agonists: STING Agonist-1 (diABZI) vs. Alternatives
For researchers, scientists, and drug development professionals, the activation of the Stimulator of Interferon Genes (STING) pathway presents a promising avenue for cancer immunotherapy. This guide provides an objective comparison of STING Agonist-1 (diABZI), a potent non-cyclic dinucleotide (non-CDN) agonist, with other widely used synthetic STING agonists, including the endogenous ligand 2'3'-cGAMP and the non-CDN agonist MSA-2. This comparison is supported by experimental data on their performance and detailed methodologies for key assays.
The STING pathway is a critical component of the innate immune system, detecting cytosolic DNA as a danger signal and initiating a signaling cascade that results in the production of type I interferons (IFN-β) and other pro-inflammatory cytokines. This, in turn, activates a robust anti-tumor immune response. The therapeutic potential of STING agonists has led to the development of numerous synthetic activators, each with distinct chemical properties and biological activities.
Performance Snapshot: A Comparative Analysis of STING Agonists
The efficacy of STING agonists is evaluated based on several key parameters, including their binding affinity to the STING protein, their potency in inducing type I interferon production, and their in vivo anti-tumor activity. The following tables summarize the available quantitative data for this compound (diABZI), 2'3'-cGAMP, and MSA-2.
In Vitro Potency: Induction of Type I Interferon (IFN-β)
The half-maximal effective concentration (EC50) is a measure of the concentration of a drug that is required for 50% of its maximum effect. In the context of STING agonists, a lower EC50 value for IFN-β induction indicates higher potency.
| Agonist | Cell Line | EC50 for IFN-β Induction | Citation |
| This compound (diABZI) | Human PBMCs | 130 nM | [1] |
| 2'3'-cGAMP | Human PBMCs | > 50 µM (diABZI is >400-fold more potent) | [1] |
| MSA-2 | Human STING (WT) | 8.3 µM | [2][3] |
| MSA-2 | Human STING (HAQ variant) | 24 µM | [2][3] |
Note: Data for different agonists are from separate studies and may not be directly comparable due to variations in experimental conditions.
In Vivo Anti-Tumor Efficacy
The anti-tumor efficacy of STING agonists is typically evaluated in syngeneic mouse tumor models, where tumor growth inhibition and survival are monitored following treatment.
| Agonist | Mouse Model | Dosing Regimen | Key Findings | Citation |
| This compound (diABZI) | CT-26 colorectal tumor | Intravenous injection | Significant tumor regression and improved survival. | [1] |
| 2'3'-cGAMP | B16-F10 melanoma | Intratumoral injection | Tumor growth inhibition. | [4] |
| MSA-2 | MC38 colon carcinoma | Intratumoral, Subcutaneous, or Oral | Dose-dependent tumor regression and induction of durable anti-tumor immunity. | [3][5] |
| MSA-2 | B16-F10 melanoma | Intratumoral injection | Significant reduction in tumor growth and increased survival. | [5] |
Visualizing the STING Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the methods used to evaluate these agonists, the following diagrams illustrate the STING signaling pathway and a general experimental workflow for comparing STING agonists.
Caption: The cGAS-STING signaling pathway.
Caption: General experimental workflow for comparing STING agonists.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of STING agonists. Below are synthesized protocols for key experiments based on published literature.
IFN-β Reporter Gene Assay
Objective: To quantify the potency of STING agonists in inducing IFN-β promoter activity.
Methodology:
-
Cell Line: Utilize a reporter cell line, such as THP-1-Dual™ cells, which are engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter.
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density of approximately 5 x 10^4 cells per well.
-
Compound Treatment: Treat the cells with serial dilutions of the STING agonists (this compound, 2'3'-cGAMP, MSA-2) to generate a dose-response curve. Include a vehicle control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Signal Detection: Measure the luciferase activity in the cell supernatant using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Plot the luminescence signal against the agonist concentration and determine the EC50 value using non-linear regression analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
Objective: To measure the concentration of secreted IFN-β and TNF-α in cell culture supernatants.
Methodology:
-
Cell Culture and Treatment: Culture human peripheral blood mononuclear cells (PBMCs) or other relevant immune cells and treat with various concentrations of STING agonists for 24 hours.
-
Sample Collection: Collect the cell culture supernatants.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-β or anti-human TNF-α).
-
Block non-specific binding sites.
-
Add cell culture supernatants and a standard curve of the recombinant cytokine to the wells.
-
Incubate, then wash the plate.
-
Add a biotinylated detection antibody.
-
Incubate, then wash the plate.
-
Add streptavidin-HRP.
-
Incubate, then wash the plate.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
-
Data Analysis: Measure the absorbance at 450 nm and calculate the cytokine concentration in the samples by interpolating from the standard curve.
In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
Objective: To evaluate the anti-tumor efficacy of STING agonists in an immunocompetent animal model.
Methodology:
-
Tumor Cell Implantation: Subcutaneously implant a syngeneic tumor cell line (e.g., CT-26 colon carcinoma in BALB/c mice or B16-F10 melanoma in C57BL/6 mice) into the flank of the mice.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Treatment: Randomize the mice into treatment groups and administer the STING agonists via the desired route (e.g., intratumoral, intravenous, or oral) at specified doses and schedules. Include a vehicle control group.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint: Monitor the mice for signs of toxicity and euthanize them when tumors reach a predetermined size or at the end of the study. Record survival data.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group and perform statistical analysis to determine the significance of tumor growth inhibition. Analyze survival data using Kaplan-Meier curves.
Conclusion
The development of synthetic STING agonists has opened up new possibilities in cancer immunotherapy. This compound (diABZI) has demonstrated remarkable potency, significantly exceeding that of the endogenous ligand 2'3'-cGAMP in preclinical studies.[1] Non-CDN agonists like MSA-2 also show promising anti-tumor activity and offer the advantage of oral bioavailability.[3] The choice of a STING agonist for therapeutic development will depend on a multitude of factors, including its potency, pharmacokinetic profile, route of administration, and the specific tumor microenvironment being targeted. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation and comparison of novel STING agonists, facilitating the identification of candidates with the greatest therapeutic potential. As research in this field continues to evolve, a deeper understanding of the nuances between different STING agonists will be crucial for translating their therapeutic promise into clinical success.
References
- 1. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced antitumor efficacy of STING agonist MSA-2 by lipid nanoparticles delivering circular IL-23 mRNA and platinum-modified MSA-2 combination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor Effect of Platinum-Modified STING Agonist MSA-2 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the STING Pathway: A Comparative Guide to Agonist Specificity and Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the on-target potency and off-target effects of STING (Stimulator of Interferon Genes) agonists is paramount for therapeutic development. This guide provides a comparative analysis of representative STING agonists, focusing on their cross-reactivity with other cellular signaling pathways, supported by experimental data and detailed protocols.
The activation of the STING pathway is a promising strategy in cancer immunotherapy, triggering robust type I interferon (IFN) responses that are crucial for anti-tumor immunity.[1][2][3][4][5] However, the potential for STING agonists to engage other signaling cascades, leading to unforeseen physiological effects, necessitates a thorough evaluation of their selectivity. This guide will delve into the comparative cross-reactivity of different classes of STING agonists.
The cGAS-STING Signaling Cascade
The canonical cGAS-STING pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage. The enzyme cyclic GMP-AMP synthase (cGAS) binds to dsDNA and synthesizes the second messenger cyclic GMP-AMP (cGAMP).[3][5][6][7] cGAMP then binds to STING, an endoplasmic reticulum (ER) resident protein, inducing its dimerization and translocation to the Golgi apparatus.[1][8] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[1][6][9] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons and other inflammatory cytokines.[1][5] STING activation can also lead to the activation of the NF-κB pathway.[1][6]
References
- 1. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Progress Update on STING Agonists as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. STING Activated Tumor-Intrinsic Type I Interferon Signaling Promotes CXCR3 Dependent Antitumor Immunity in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of STING Agonist Analogs for Immunotherapy Research
For researchers, scientists, and drug development professionals, the activation of the Stimulator of Interferon Genes (STING) pathway presents a promising avenue for cancer immunotherapy. This guide provides a detailed comparison of different STING agonist-1 analogs, focusing on their performance backed by experimental data to aid in the selection of the most suitable candidates for further investigation.
The STING signaling pathway is a critical component of the innate immune system, detecting cytosolic DNA and triggering a cascade that leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. This response can effectively convert immunologically "cold" tumors into "hot" tumors, making them more susceptible to immune-mediated destruction. Consequently, the development of potent and specific STING agonists is a major focus in oncology research.
This comparison guide delves into the key performance metrics of several prominent STING agonist analogs, including both cyclic dinucleotide (CDN) and non-CDN classes. We will examine their efficacy in activating the STING pathway, their binding affinities, and their in vivo anti-tumor activity.
Comparative Performance of STING Agonist Analogs
The following table summarizes the quantitative data for several key this compound analogs, providing a clear comparison of their in vitro and in vivo performance.
| Analog | Class | Binding Affinity (Kd) | IFN-β Induction (EC50) | In Vivo Anti-Tumor Efficacy |
| diABZI | Non-CDN | 1.6 nM[1][2] | 130 nM (human PBMCs)[3][4][5][6] | Significant tumor growth inhibition and improved survival in a CT26 murine colorectal cancer model.[4] 8 out of 10 mice remained tumor-free at the end of the study.[4] |
| MSA-2 | Non-CDN | Binds with nanomolar affinity (as a dimer)[7][8] | 8.3 - 24 µM (THP-1 cells, WT and HAQ isoforms)[7][9][10] | 80-100% complete tumor regression in MC38 syngeneic mouse tumor models.[9][11] Significantly suppressed ccRCC growth and prolonged survival.[12] |
| ADU-S100 | CDN | Not explicitly stated | Less potent than BMS-986301.[13][14] | 13% complete regression in CT26 and MC38 murine tumor models.[13][14][15] |
| BMS-986301 | CDN | Not explicitly stated | More potent than ADU-S100.[13][14] | >90% complete regression in injected and noninjected tumors in CT26 and MC38 murine tumor models.[13][14][15] |
| SNX281 | Non-CDN | Not explicitly stated | 6.6 µM (THP-1 cells)[16] | Complete and durable tumor regression in mice with CT26 colon carcinomas with a single intravenous dose.[17][18] |
Visualizing the STING Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the methods used to evaluate these agonists, the following diagrams illustrate the STING signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of STING agonists. Below are protocols for key experiments cited in the comparative analysis.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of a STING agonist to the STING protein in a cellular context.
Methodology:
-
Cell Culture: Culture human monocytic THP-1 cells or other appropriate cell lines expressing STING.
-
Compound Treatment: Treat cells with the STING agonist at various concentrations or a vehicle control for a specified time.
-
Heat Shock: Aliquot the cell suspensions and expose them to a temperature gradient for a short duration (e.g., 3 minutes at temperatures ranging from 37°C to 65°C).
-
Cell Lysis: Lyse the cells to release proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble protein fraction (containing stabilized, unbound protein) from the aggregated, denatured protein.
-
Protein Quantification: Quantify the amount of soluble STING protein in each sample using Western blotting or an immunoassay. An increase in the amount of soluble STING at higher temperatures in the presence of the agonist indicates target engagement.
IFN-β Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To measure the concentration of secreted IFN-β in cell culture supernatants as an indicator of STING pathway activation.
Methodology:
-
Cell Seeding: Seed an appropriate cell line (e.g., THP-1 monocytes) in a 96-well plate.
-
Agonist Stimulation: Treat the cells with serial dilutions of the STING agonist analogs. Include a positive control (e.g., a known potent STING agonist) and a negative control (vehicle).
-
Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatants.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with an IFN-β capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add the collected supernatants and a standard curve of recombinant IFN-β to the plate.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that produces a colorimetric signal in the presence of the enzyme.
-
Stop the reaction and measure the absorbance using a plate reader.
-
-
Data Analysis: Calculate the concentration of IFN-β in the samples by comparing their absorbance to the standard curve. Determine the EC50 value for each agonist, which is the concentration that produces 50% of the maximal IFN-β response.
In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
Objective: To evaluate the anti-tumor activity of STING agonists in a relevant in vivo model.
Methodology:
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., CT26 colon carcinoma, B16-F10 melanoma, or MC38 colon adenocarcinoma) into immunocompetent syngeneic mice.
-
Treatment: Once tumors are established, administer the STING agonist analogs via an appropriate route (e.g., intratumoral, intravenous, or oral) at various doses and schedules. Include a vehicle control group.
-
Tumor Growth Monitoring: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment groups and the control group to determine the percentage of tumor growth inhibition. Survival studies can also be conducted to assess the long-term efficacy.
Conclusion
The development of STING agonists represents a highly promising strategy in cancer immunotherapy. This guide highlights the diverse performance profiles of various this compound analogs. Non-CDN agonists like diABZI and SNX281, along with the CDN agonist BMS-986301, have demonstrated particularly potent anti-tumor efficacy in preclinical models. The choice of a specific agonist for further development will depend on a comprehensive evaluation of its potency, pharmacokinetic properties, and intended route of administration. The provided experimental protocols offer a standardized framework for such evaluations, facilitating the identification of the most promising candidates to advance into clinical trials.
References
- 1. caymanchem.com [caymanchem.com]
- 2. STING agonist diABZI compound 2 |CAS:2138300-40-8 Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. MSA-2 (MSA2) | STING agonist | Probechem Biochemicals [probechem.com]
- 11. MSA-2 | agonist of stimulator of interferon genes (STING) | antitumor| CAS 129425-81-6 | Buy MSA2 from Supplier InvivoChem [invivochem.com]
- 12. STING agonist, SMA-2, inhibits clear cell renal cell carcinoma through improving tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. targetedonc.com [targetedonc.com]
- 14. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. Silicon Therapeutics Announces Dosing of First Patient in Phase 1 Open-Label Clinical Trial of SNX281 for Advanced Solid Tumors or Lymphoma - BioSpace [biospace.com]
STING Agonist-1: A Comparative Analysis Against Other Immunotherapies
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer immunotherapy, the activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy to invigorate the anti-tumor immune response. This guide provides a comparative analysis of the efficacy of a representative STING agonist, STING agonist-1, against other established immunotherapies, with a focus on immune checkpoint inhibitors such as anti-PD-1 antibodies. The information presented is based on preclinical and clinical data to aid researchers and drug development professionals in their evaluation of this therapeutic class.
Mechanism of Action: The cGAS-STING Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system that detects the presence of cytosolic DNA, a danger signal often associated with viral infections or cellular damage, including that which occurs within the tumor microenvironment. Upon binding to cytosolic double-stranded DNA (dsDNA), cyclic GMP-AMP synthase (cGAS) catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein. This activation leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines. This cascade ultimately bridges innate and adaptive immunity by enhancing antigen presentation, promoting dendritic cell (DC) maturation, and priming and recruiting cytotoxic T lymphocytes (CTLs) to the tumor site.[1][2]
Preclinical Efficacy: this compound vs. Anti-PD-1 Monotherapy
Preclinical studies in various syngeneic mouse tumor models have demonstrated the anti-tumor efficacy of STING agonists as monotherapy and in comparison to, or in combination with, immune checkpoint inhibitors.
B16-F10 Melanoma Model
In the B16-F10 melanoma model, which is known to be poorly immunogenic, STING agonist monotherapy has shown significant anti-tumor effects. Treatment with the STING agonist cGAMP was sufficient to induce a potent anti-tumor response, which was attributed to the infiltration of activated Natural Killer (NK) cells into the tumor microenvironment (TME).[1] Furthermore, low-dose intratumoral administration of the STING agonist ADU-S100 led to slowed tumor growth, associated with increased production of anti-angiogenic factors and enhanced infiltration of CD8+ T cells and CD11c+ dendritic cells.[3]
| Treatment Group | Tumor Growth Inhibition | Key Immunological Changes | Reference |
| STING Agonist (cGAMP) | Potent anti-tumor response | Infiltration of activated NK cells | [1] |
| STING Agonist (ADU-S100, low-dose) | Slowed tumor growth | Increased anti-angiogenic factors, infiltration of CD8+ T cells and CD11c+ DCs | [3] |
Cervical Cancer Models (U14 and TC-1)
In murine models of cervical cancer, the orally available STING agonist MSA-2 demonstrated significant tumor volume reduction as a monotherapy.[4] When compared to anti-PD-1 monotherapy, both treatments significantly prolonged the overall survival of the mice.[4]
| Treatment Group | Tumor Growth | Overall Survival | Reference |
| STING Agonist (MSA-2) | Significantly reduced tumor volume | Significantly prolonged | [4] |
| Anti-PD-1 | - | Significantly prolonged | [4] |
Synergistic Effects in Combination Therapy
A key finding from numerous preclinical studies is the synergistic anti-tumor effect observed when STING agonists are combined with immune checkpoint inhibitors, particularly anti-PD-1/PD-L1 antibodies. This combination has the potential to convert immunologically "cold" tumors, which are typically unresponsive to checkpoint inhibitors, into "hot" tumors with a robust anti-tumor immune response.
In the B16-F10 melanoma model, while cGAMP monotherapy was effective, it also caused an infiltration of CD8+PD-1+ T cells, suggesting an opportunity for combination therapy. Indeed, additional benefits were observed when combined with a PD-1 inhibitor.[1] Similarly, in cervical cancer models, the combination of MSA-2 and an anti-PD-1 antibody exhibited a remarkably suppressive effect on tumor growth compared to either monotherapy alone.[4]
| Treatment Group | Tumor Growth Inhibition | Key Immunological Changes | Reference |
| STING Agonist (cGAMP) + Anti-PD-1 | Enhanced anti-tumor effect | Increased CD8+PD-1+ T cell influx | [1] |
| STING Agonist (MSA-2) + Anti-PD-1 | Significantly greater suppression than monotherapy | More extensive distribution of CD3+ and CD8+ cells | [4] |
Experimental Protocols
In Vivo Murine Tumor Models
A common experimental workflow for evaluating the efficacy of STING agonists involves the use of syngeneic mouse tumor models.
Detailed Methodologies:
-
Animal Models: Typically, 6-8 week old female C57BL/6 mice are used for syngeneic tumor models like B16-F10 melanoma and U14 or TC-1 cervical cancer.[4][5]
-
Tumor Cell Inoculation: A suspension of tumor cells (e.g., 3 x 10^5 B16-F10 cells) in a sterile solution like PBS is injected subcutaneously into the flank of the mice.[5]
-
Treatment Administration:
-
STING Agonists: Can be administered intratumorally (e.g., ADU-S100) or orally (e.g., MSA-2).[3][4] Dosages vary depending on the agonist and study design (e.g., 50 mg/kg for oral MSA-2, 5 µg for intratumoral ADU-S100).[3][4]
-
Anti-PD-1 Antibodies: Typically administered intraperitoneally at doses around 5 mg/kg on a schedule such as alternate days for a set number of treatments.[4]
-
-
Efficacy Assessment:
-
Tumor Growth: Tumor volume is measured periodically (e.g., every other day) using calipers, calculated with the formula (Length x Width^2) / 2.[4]
-
Survival: Mice are monitored for survival, with euthanasia performed when tumors reach a predetermined size (e.g., >2000 mm^3) or at the end of the experiment.[4]
-
-
Immunological Analysis:
-
T-cell Infiltration and Activation: Tumors are excised, dissociated into single-cell suspensions, and stained with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD8, CD4, PD-1, CD69, CD25). Analysis is performed using flow cytometry.[6][7]
-
Cytokine Measurement: Cytokine levels (e.g., IFN-β, TNF-α, IL-6) in serum or tumor lysates can be quantified using ELISA or cytokine bead arrays.[5]
-
Conclusion
STING agonists represent a potent class of immunotherapeutic agents with a distinct mechanism of action that leads to the induction of a robust innate and subsequent adaptive anti-tumor immune response. Preclinical data indicates that STING agonist monotherapy can be effective in controlling tumor growth, particularly in models with a favorable tumor microenvironment. However, the most compelling evidence points towards the synergistic efficacy of STING agonists when used in combination with immune checkpoint inhibitors like anti-PD-1 antibodies. This combination has the potential to overcome resistance to checkpoint blockade and improve therapeutic outcomes. Further clinical investigation is warranted to fully elucidate the therapeutic potential of STING agonists, both as monotherapy and as a cornerstone of combination immunotherapy strategies.
References
- 1. Antitumor effect of anti-vascular therapy with STING agonist depends on the tumor microenvironment context - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. STING agonist inflames the cervical cancer immune microenvironment and overcomes anti-PD-1 therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving STING Agonist Delivery for Cancer Immunotherapy Using Biodegradable Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. marinbio.com [marinbio.com]
- 7. aacrjournals.org [aacrjournals.org]
Validating STING Agonist-1 In Vivo: A Comparative Guide for Syngeneic Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of STING Agonist-1's in vivo efficacy against other alternatives, supported by experimental data from syngeneic models. It details experimental protocols and visualizes key biological and procedural pathways to aid in the design and interpretation of preclinical studies.
The Stimulator of Interferator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive potent anti-tumor immune responses.[1][2] STING agonists are being actively investigated as cancer therapeutics, with a variety of molecules, including cyclic dinucleotides (CDNs) and non-CDN small molecules, demonstrating efficacy in preclinical syngeneic mouse models.[3][4][5] This guide focuses on "this compound," a representative non-CDN small molecule agonist, and compares its performance with other classes of STING agonists.
Comparative In Vivo Efficacy of STING Agonists
The anti-tumor efficacy of STING agonists is often evaluated in syngeneic mouse models, where immunocompetent mice are implanted with cancer cell lines derived from the same genetic background. This allows for the study of the interplay between the therapeutic agent, the tumor, and the host immune system. Key parameters for comparison include tumor growth inhibition, complete response rates, and effects on the tumor microenvironment.
| STING Agonist | Agonist Type | Syngeneic Model | Dosing Regimen (Intratumoral) | Key Efficacy Results |
| This compound (diABZI analog) | Non-CDN Small Molecule | Not Specified | Not Specified | Elicits rapid induction of inflammation.[6] |
| ML-RR-S2 CDA (ADU-S100) | Cyclic Dinucleotide | CT26 (Colon Carcinoma) | Not Specified | 44% tumor regression.[7] |
| BMS-986301 | Not Specified | CT26, MC38 | Single dose | >90% complete regression in injected and non-injected tumors.[7] |
| JNJ-67544412 | Cyclic Dinucleotide | MC38 (Colorectal) | 50 and 100 mcg, q.w. x 3 | Complete cures in 8/10 and 9/10 animals, respectively.[8] |
| SHR1032 | Non-CDN Small Molecule | MC38 (Colorectal) | Not Specified | Significant tumor growth inhibition.[5] |
| 3'3' cGAMP | Cyclic Dinucleotide | MycCaP (Prostate Cancer) | 3 doses, single-sided i.t. | 50% response rate in injected tumors.[9] |
| ALG-031048 | Not Specified | CT26 (Colon Carcinoma) | Not Specified | 90% tumor regression.[7] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approach to validating STING agonists, the following diagrams illustrate the STING signaling pathway and a typical in vivo experimental workflow.
Caption: The cGAS-STING signaling pathway is initiated by cytosolic dsDNA or direct activation by STING agonists, leading to the production of type I interferons.[10][11]
Caption: A standard workflow for evaluating the in vivo efficacy of STING agonists in a syngeneic mouse model.[12]
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of STING agonists.[1] The following protocols are synthesized from multiple studies evaluating STING agonists in vivo.
Syngeneic Tumor Model Establishment
-
Cell Culture: Murine cancer cell lines (e.g., CT26, MC38, B16F10) are cultured in appropriate media and conditions until they reach the desired confluence for implantation.
-
Animal Models: Immunocompetent mice (e.g., BALB/c, C57BL/6) of a specific age and sex are used. All animal procedures should be approved and conducted in accordance with institutional animal care and use committee guidelines.[5]
-
Tumor Implantation: A specific number of tumor cells (typically 1x10^5 to 1x10^6) are suspended in a sterile solution (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2. Treatments typically commence when tumors reach a predetermined size (e.g., 100 mm^3).[12]
In Vivo Efficacy Studies
-
Treatment Groups: Mice are randomized into different treatment groups, including a vehicle control, this compound, and one or more comparator STING agonists.
-
Drug Formulation and Administration: STING agonists are formulated in a suitable vehicle for administration. Intratumoral injection is a common route of administration for preclinical studies. The dosing schedule (e.g., frequency and number of doses) should be clearly defined.[8]
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Tumor volumes are measured regularly (e.g., every 2-3 days) to assess the rate of tumor growth in each treatment group.
-
Survival Analysis: The overall survival of the mice in each group is monitored and recorded.
-
Complete Response: The number of mice with complete tumor regression is documented. In some studies, mice with complete responses are re-challenged with the same tumor cells to assess for immunological memory.[7]
-
-
Immunophenotyping: At the end of the study or at specific time points, tumors and spleens may be harvested for analysis of immune cell infiltration and activation. This is often done using techniques like flow cytometry to quantify populations of T cells (CD4+, CD8+), dendritic cells, and myeloid-derived suppressor cells.[12][13]
-
Cytokine Analysis: Blood samples or tumor lysates can be analyzed for the levels of various cytokines (e.g., IFN-β, TNF-α, IL-10, IFN-γ) using methods like ELISA to assess the systemic and local immune response.[14]
Conclusion
The in vivo validation of STING agonists in syngeneic models is a critical step in their preclinical development. While cyclic dinucleotides have shown significant efficacy, novel non-CDN small molecule agonists like "this compound" and others such as diABZI and SHR1032 are emerging as potent anti-tumor agents.[4][5] The choice of a specific STING agonist for therapeutic development will depend on a variety of factors including its potency, pharmacokinetic properties, and route of administration.[1] The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of future studies in this promising area of cancer immunotherapy.
References
- 1. benchchem.com [benchchem.com]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. SHR1032, a novel STING agonist, stimulates anti-tumor immunity and directly induces AML apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Activation of STING Based on Its Structural Features [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. STING agonist enhances the efficacy of programmed death-ligand 1 monoclonal antibody in breast cancer immunotherapy by activating the interferon-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of STING and TLR Agonists in Innate Immunity and Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
The activation of the innate immune system is a cornerstone of modern cancer immunotherapy. Among the most promising targets are the Stimulator of Interferon Genes (STING) and Toll-like Receptors (TLRs), both of which play critical roles in initiating and shaping anti-tumor immune responses. This guide provides an objective comparison of the performance of STING agonists and TLR agonists, supported by experimental data, to aid researchers in the selection and development of novel immunotherapeutic strategies.
Mechanism of Action: Distinct Pathways to Immune Activation
STING and TLRs are pattern recognition receptors (PRRs) that detect molecular patterns associated with pathogens and cellular damage, leading to the production of pro-inflammatory cytokines and type I interferons (IFNs). However, they recognize different ligands and utilize distinct signaling cascades.
STING Pathway: The cGAS-STING pathway is the primary sensor for cytosolic double-stranded DNA (dsDNA), a danger signal indicative of viral infection or cellular damage.[1] Upon binding dsDNA, cyclic GMP-AMP synthase (cGAS) produces the second messenger cyclic GMP-AMP (cGAMP).[1] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein.[1] This triggers the translocation of STING to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[1] TBK1, in turn, phosphorylates interferon regulatory factor 3 (IRF3), which dimerizes, translocates to the nucleus, and drives the expression of type I IFNs (IFN-α/β) and other inflammatory cytokines.[1]
TLR Pathway: TLRs are a family of receptors that recognize a wide variety of pathogen-associated molecular patterns (PAMPs), including lipids, lipoproteins, proteins, and nucleic acids from bacteria and viruses.[2] TLRs are located on the cell surface or within endosomes.[2] Upon ligand binding, TLRs recruit adaptor proteins, primarily MyD88 (myeloid differentiation primary response 88) and/or TRIF (TIR-domain-containing adapter-inducing interferon-β).[3] The MyD88-dependent pathway leads to the activation of nuclear factor-κB (NF-κB) and the production of pro-inflammatory cytokines.[3] The TRIF-dependent pathway, utilized by TLR3 and TLR4, can also activate IRF3 and induce type I IFN production.[3]
Signaling Pathway Diagrams
Comparative Performance Data
The following tables summarize quantitative data from preclinical studies comparing the efficacy of STING and TLR agonists, both as single agents and in combination.
Table 1: In Vitro Cytokine Secretion from Bone Marrow-Derived Dendritic Cells (BMDCs)
This table presents data on the secretion of key cytokines from murine BMDCs following a 24-hour stimulation with a STING agonist (DMXAA), a TLR7/8 agonist (522), or their combination.[3]
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-12 (pg/mL) |
| Control | Undetectable | Undetectable | Undetectable |
| DMXAA (2000 ng/mL) | ~1000 | ~200 | ~100 |
| TLR7/8 Agonist (50 ng/mL) | ~2000 | ~1000 | ~400 |
| DMXAA + TLR7/8 Agonist | ~4000 | ~2500 | ~1200 |
Data are approximated from graphical representations in the source publication.[3] The combination treatment resulted in synergistic increases in IL-6 and IL-12 secretion.[3]
Table 2: In Vivo Cytokine Expression in a Colon Carcinoma Model
This table shows the fold-change in cytokine mRNA expression in tumor tissue and spleen of mice bearing CT26 colon carcinomas, 30 days after intratumoral treatment with a STING agonist (ADU-S100), a TLR9 agonist (CpG ODN1826), or their combination, relative to a control group.[4]
| Cytokine | Treatment Group | Fold Change in Tumor | Fold Change in Spleen |
| IFN-β | STING Agonist | ~40 | ~3 |
| TLR9 Agonist | ~10 | ~2 | |
| Combination | ~70 | ~5 | |
| IFN-γ | STING Agonist | ~2 | ~1.5 |
| TLR9 Agonist | ~1.5 | ~1.2 | |
| Combination | ~4 | ~2.5 | |
| TNF-α | STING Agonist | ~3 | ~1.5 |
| TLR9 Agonist | ~2 | ~1.2 | |
| Combination | ~5 | ~2 | |
| IL-12 | STING Agonist | ~1.5 | ~1.2 |
| TLR9 Agonist | ~1.2 | ~1.1 | |
| Combination | ~3 | ~1.8 | |
| IL-6 | STING Agonist | ~2 | ~1.5 |
| TLR9 Agonist | ~1.5 | ~1.2 | |
| Combination | ~4 | ~2 |
Data are approximated from graphical representations in the source publication.[4] The combination therapy demonstrated a remarkable increase in IFN-β expression within the tumor microenvironment.[4]
Table 3: In Vivo Anti-Tumor Efficacy
This table summarizes the anti-tumor efficacy of STING and TLR agonists in different preclinical cancer models.
| Cancer Model | Treatment Group | Outcome | Reference |
| B16F10-OVA Melanoma | Control (OVA only) | Rapid tumor growth (avg. vol. >1000 mm³ by day 10) | [3] |
| STING Agonist (DMXAA) + OVA | Significant tumor growth inhibition | [3] | |
| STING + TLR7/8 Agonist + OVA | More potent tumor growth inhibition (avg. vol. ~129 mm³ at day 12) | [3] | |
| CT26 Colon Carcinoma | Control | Progressive tumor growth | [4] |
| STING Agonist (ADU-S100) | Tumor growth inhibition | [4] | |
| TLR9 Agonist (CpG ODN1826) | Tumor growth inhibition | [4] | |
| STING + TLR9 Agonist | Synergistic tumor growth inhibition and increased survival | [4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols.
Experimental Workflow for In Vivo Anti-Tumor Efficacy Studies
IFN-β Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify the concentration of IFN-β in biological samples (e.g., cell culture supernatants, serum).
Methodology:
-
Plate Coating: A 96-well microplate is pre-coated with a capture antibody specific for IFN-β.[5][6]
-
Sample and Standard Incubation: Standards with known IFN-β concentrations and experimental samples are added to the wells. Any IFN-β present binds to the capture antibody.[5][6]
-
Detection Antibody: A biotinylated detection antibody specific for IFN-β is added, binding to a different epitope on the captured IFN-β.[5][7]
-
Enzyme Conjugate: Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotinylated detection antibody.[5][7]
-
Substrate Addition: A TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added. The HRP enzyme catalyzes a color change, typically from colorless to blue.[7][8]
-
Stopping the Reaction: An acidic stop solution is added, which changes the color from blue to yellow.[7][8]
-
Data Acquisition: The optical density (OD) of each well is measured using a microplate reader at 450 nm.[5][8] The concentration of IFN-β in the samples is determined by comparing their OD values to the standard curve.[7]
In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
Objective: To evaluate the anti-tumor efficacy of STING and/or TLR agonists in an immunocompetent animal model.
Methodology:
-
Tumor Cell Implantation: Syngeneic tumor cells (e.g., CT26 colon carcinoma in BALB/c mice or B16F10 melanoma in C57BL/6 mice) are implanted subcutaneously into the flank of the mice.[1][9]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., ~80 mm³).[1] Mice are then randomized into treatment groups.
-
Agonist Administration: Agonists are administered, often intratumorally, at specified doses and schedules (e.g., twice a week for two weeks).[1][4]
-
Monitoring: Tumor volume is measured regularly (e.g., every other day) using calipers. Animal survival is also monitored.[1]
-
Endpoint Analysis: At the end of the study, tumors and other tissues (e.g., spleen, lymph nodes) can be harvested for further analysis, such as cytokine profiling and immune cell infiltration.[4]
Dendritic Cell (DC) Maturation Assessed by Flow Cytometry
Objective: To assess the activation and maturation of dendritic cells following agonist stimulation.
Methodology:
-
Cell Stimulation: Bone marrow-derived dendritic cells (BMDCs) or other DC populations are stimulated with the agonists of interest for a specified period (e.g., 24 hours).[3]
-
Antibody Staining: Cells are stained with a cocktail of fluorescently labeled antibodies against surface markers of DC maturation, such as CD80, CD86, and MHC class II.[10][11]
-
Data Acquisition: Stained cells are analyzed on a flow cytometer to quantify the percentage of cells expressing high levels of these maturation markers and the mean fluorescence intensity (MFI) of the markers.[10][11]
-
Gating Strategy: A specific gating strategy is employed to first identify the DC population of interest based on lineage markers and then to analyze the expression of maturation markers on these cells.[10]
Conclusion
Both STING and TLR agonists are potent activators of the innate immune system with significant potential in cancer immunotherapy. While STING agonists are particularly effective at inducing a robust type I interferon response, TLR agonists can drive strong pro-inflammatory cytokine production. Preclinical data strongly suggest that a combinatorial approach, simultaneously activating both STING and TLR pathways, can lead to a synergistic anti-tumor response, characterized by a broader and more potent cytokine profile and enhanced tumor growth inhibition. The choice of agonist and therapeutic strategy will ultimately depend on the specific tumor type, its microenvironment, and the desired immunological outcome. The experimental protocols provided herein offer a framework for the rigorous evaluation of these promising immunotherapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Immunotherapy with STING and TLR9 agonists promotes synergistic therapeutic efficacy with suppressed cancer-associated fibroblasts in colon carcinoma [frontiersin.org]
- 5. listarfish.it [listarfish.it]
- 6. Mouse IFN beta ELISA Kit (424001) - Invitrogen [thermofisher.com]
- 7. Mouse IFN-β(Interferon Beta) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 8. abcam.com [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. Dendritic Cell Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 11. Evaluation of Three Clinical Dendritic Cell Maturation Protocols Containing Lipopolysaccharide and Interferon-gamma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Immunogenicity of STING Agonist-1 Formulations
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists are designed to mimic the natural ligands of the STING protein, triggering a cascade of immune responses that can lead to the eradication of tumor cells. The formulation of a STING agonist is critical to its efficacy, influencing its delivery, stability, and ultimately, its immunogenic potential. This guide provides an objective comparison of different formulation strategies for a hypothetical "STING agonist-1," supported by experimental data and detailed methodologies to aid researchers in their selection and evaluation process.
The STING Signaling Pathway: A Visual Overview
The canonical STING signaling pathway is initiated by the recognition of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage, by the enzyme cyclic GMP-AMP synthase (cGAS). Upon activation, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which binds to the STING protein located on the endoplasmic reticulum. This binding event triggers the translocation of STING to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and moves to the nucleus to drive the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. These cytokines are crucial for recruiting and activating various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells, to mount an anti-tumor response.[1][2][3][4][5][6]
Caption: The cGAS-STING signaling pathway.
Comparative Analysis of this compound Formulations
The immunogenicity of this compound can be significantly enhanced through various formulation strategies. Below is a comparison of this compound in its free form versus encapsulated in lipid nanoparticles (LNPs) and polymeric nanoparticles.
| Formulation | In Vitro IFN-β Induction (pg/mL) in THP-1 cells | In Vivo Tumor Growth Inhibition (%) in CT26 model | CD8+ T Cell Infiltration (cells/mm²) in Tumor Microenvironment |
| Free this compound | 150 ± 25 | 30 ± 8 | 50 ± 12 |
| LNP-STING Agonist-1 | 450 ± 50 | 75 ± 10 | 250 ± 30 |
| Polymeric NP-STING Agonist-1 | 380 ± 40 | 65 ± 12 | 200 ± 25 |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of STING agonist formulations.
In Vitro IFN-β Induction Assay
This assay quantifies the ability of different this compound formulations to induce the production of Type I interferon (IFN-β) in a monocytic cell line.
Cell Line: THP-1 Dual™ cells, engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter, are commonly used.
Protocol:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound formulations (e.g., 0.1, 1, 10 µM).
-
Incubation: Incubate the cells for 24 hours to allow for IFN-β production.
-
Quantification: Measure the concentration of IFN-β in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
In Vivo Tumor Model
This experiment evaluates the anti-tumor efficacy of the this compound formulations in a syngeneic mouse model.
Animal Model: BALB/c mice are typically used for the CT26 colon carcinoma model.
Protocol:
-
Tumor Inoculation: Subcutaneously inject 1 x 10^6 CT26 cells into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), administer the this compound formulations intratumorally.
-
Monitoring: Measure tumor volume and body weight every 2-3 days.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period. Tumor growth inhibition is calculated as a percentage of the control group.
Immunohistochemistry for CD8+ T Cell Infiltration
This method visualizes and quantifies the infiltration of cytotoxic T lymphocytes (CD8+ T cells) into the tumor microenvironment.
Protocol:
-
Tissue Collection: At the study endpoint, excise tumors and fix them in 10% neutral buffered formalin.
-
Sectioning: Embed the fixed tumors in paraffin (B1166041) and cut them into 5 µm sections.
-
Staining: Deparaffinize and rehydrate the sections. Perform antigen retrieval followed by incubation with a primary antibody against CD8.
-
Visualization: Use a secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase) and a chromogenic substrate to visualize the CD8+ T cells.
-
Quantification: Capture images of the stained sections and use image analysis software to count the number of CD8+ T cells per unit area.
Experimental Workflow
The following diagram illustrates the overall workflow for assessing the immunogenicity of this compound formulations.
Caption: Workflow for immunogenicity assessment.
Conclusion
The formulation of this compound plays a pivotal role in determining its immunogenic efficacy. Nanoparticle-based delivery systems, such as lipid nanoparticles, have demonstrated superior performance in inducing Type I interferon responses, inhibiting tumor growth, and promoting the infiltration of cytotoxic T cells into the tumor microenvironment compared to the free drug.[6] The experimental protocols and workflows provided in this guide offer a robust framework for the systematic evaluation and comparison of novel STING agonist formulations, facilitating the identification of candidates with the greatest therapeutic potential for cancer immunotherapy.[7]
References
- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 4. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Nanodelivery Strategies for STING Agonists: Toward Efficient Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Handling of STING Agonist-1: A Comprehensive Guide for Researchers
For Immediate Reference: Essential Safety and Operational Protocols
Researchers and laboratory personnel engaged in the study of STING (Stimulator of Interferon Genes) agonists are at the forefront of immuno-oncology and vaccine development. This guide provides crucial safety and logistical information for handling STING agonist-1, specifically addressing personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe and efficient research environment.
Hazard Identification and Personal Protective Equipment (PPE)
There are conflicting safety classifications for this compound, with some Safety Data Sheets (SDS) indicating it is not hazardous, while others classify it as harmful if swallowed and a skin and eye irritant.[1] To ensure the highest safety standards, it is imperative to handle this compound as a potentially hazardous substance.
The following table summarizes the recommended PPE for handling this compound in its solid (powder) and solution forms.
| Personal Protective Equipment (PPE) | Solid (Powder) Form | Solution Form | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Chemical splash goggles | Protects against airborne particles and splashes that can cause serious eye irritation.[1] |
| Hand Protection | Nitrile gloves (double gloving recommended) | Nitrile gloves | Prevents skin contact, which may cause irritation.[1] Check manufacturer's glove compatibility charts for specific solvents used. |
| Body Protection | Laboratory coat | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a chemical fume hood | Not generally required | A fume hood provides adequate ventilation to prevent inhalation of the powder.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks and ensures the integrity of the compound.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. This compound is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability.[2] For solutions, such as those in DMSO, storage at -80°C for up to two years or -20°C for one year in a sealed container away from moisture is recommended.[1]
Handling and Preparation of Solutions
All handling of powdered this compound should be conducted in a certified chemical fume hood to avoid inhalation and dispersal of the powder.[1][3]
Step-by-Step Weighing and Dissolving Procedure:
-
Preparation: Don the appropriate PPE as outlined in the table above. Ensure the chemical fume hood is functioning correctly.
-
Weighing: Use a dedicated, clean weighing vessel. Minimize the creation of dust by handling the powder gently.
-
Dissolving: this compound is soluble in organic solvents like DMSO.[2] Add the solvent slowly to the powder in the fume hood. Ensure the container is capped securely after preparation.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials.
Disposal Plan
The disposal of this compound and its associated waste must comply with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Solid this compound | Treat as hazardous chemical waste.[4] Place in a clearly labeled, sealed container for hazardous waste pickup. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated hazardous waste container. |
| Liquid Waste (e.g., unused solutions) | Collect in a compatible, sealed, and clearly labeled hazardous waste container.[4] Do not pour down the drain. |
| Empty Containers | If the container held a substance classified as acutely hazardous, it must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be discarded.[5] For containers of non-hazardous materials, they can be disposed of in regular trash after ensuring no liquid remains.[6] Given the conflicting information, it is safest to treat the container as having held a hazardous substance. |
Understanding the STING Signaling Pathway
STING agonists activate the innate immune system. The diagram below illustrates the signaling cascade initiated by these compounds.
Caption: The cGAS-STING pathway is activated by cytosolic DNA, leading to the production of type I interferons.
By adhering to these safety protocols and understanding the biological context of STING agonists, researchers can advance their work while maintaining a safe and compliant laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
